Diketone-PEG4-PFP ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F5NO9/c1-19(37)18-22(38)7-4-20-2-5-21(6-3-20)36-23(39)8-10-41-12-14-43-16-17-44-15-13-42-11-9-24(40)45-30-28(34)26(32)25(31)27(33)29(30)35/h2-3,5-6H,4,7-18H2,1H3,(H,36,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNZZHGXYBSDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F5NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diketone-PEG4-PFP Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a diketone functional group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for the sequential or simultaneous conjugation of two different molecules, offering precise control over the final conjugate structure and function.
The PFP ester provides a highly efficient and stable amine-reactive handle for conjugation to lysine (B10760008) residues on proteins and other biomolecules. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, leading to higher reaction efficiencies and better reproducibility. The diketone group, on the other hand, enables selective covalent modification of arginine residues, providing an orthogonal conjugation strategy to the traditional amine-reactive approaches. The integrated PEG4 spacer enhances the water solubility of the linker and the resulting bioconjugate, which can improve the pharmacokinetic properties and reduce aggregation of the final product.[1][2][3]
Chemical Properties and Structure
The chemical structure of this compound facilitates its dual reactivity. The key features include:
-
Pentafluorophenyl (PFP) Ester: An activated ester that reacts with primary and secondary amines (e.g., the ε-amino group of lysine) to form stable amide bonds.[4] The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.
-
Diketone Moiety: A 1,2- or 1,3-dicarbonyl functional group that undergoes a specific covalent reaction with the guanidinium (B1211019) group of arginine residues.[5][6]
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This spacer increases the hydrodynamic radius and water solubility of the molecule.
| Property | Value | Reference |
| Molecular Formula | C30H34F5NO9 | [7] |
| Molecular Weight | 647.58 g/mol | [7] |
| CAS Number | 2353409-84-2 | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Storage | Store at -20°C, protect from moisture | [9] |
Mechanism of Action and Reaction Pathways
This compound enables a two-pronged conjugation strategy by targeting two different amino acid residues: lysine and arginine.
PFP Ester Reaction with Lysine
The PFP ester reacts with the primary amine of a lysine residue via nucleophilic acyl substitution. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure that the lysine amine is deprotonated and thus nucleophilic.[10] The pentafluorophenol (B44920) is released as a byproduct.
Caption: Reaction of PFP ester with a primary amine on a lysine residue.
Diketone Reaction with Arginine
The diketone moiety reacts specifically with the guanidinium group of arginine residues. This reaction typically proceeds under mild basic conditions (pH 7-9) and results in the formation of a stable heterocyclic adduct.[6][11] This reaction is highly selective for arginine over other amino acids, including lysine.[5]
Caption: Reaction of the diketone moiety with the guanidinium group of an arginine residue.
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in the development of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker allows for the creation of conjugates with a drug-to-antibody ratio (DAR) that can be precisely controlled. For instance, an antibody can be first conjugated to a drug molecule via the PFP ester reacting with lysine residues. Subsequently, a second therapeutic or imaging agent can be attached to the arginine residues via the diketone functionality, leading to a dual-payload ADC. This approach can be used to deliver synergistic drug combinations or to attach a diagnostic agent alongside a therapeutic one. The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the payload, improving the ADC's solubility and pharmacokinetic profile.[12]
PROTACs
This compound can be used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[7][13] One end of the linker can be attached to a ligand for the target protein, and the other end to a ligand for the E3 ligase. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for bioconjugation using a bifunctional linker like this compound. Optimal conditions, including stoichiometry, buffer composition, pH, temperature, and reaction time, should be determined empirically for each specific application.
General Two-Step Bioconjugation Protocol
This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Molecule A with a primary amine
-
Molecule B with a functional group for subsequent attachment (if necessary)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Step 1: PFP Ester-Amine Conjugation a. Prepare a stock solution of this compound in anhydrous DMSO or DMF. b. Add the desired molar excess of the linker to the protein solution. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. d. Remove the excess linker by desalting or dialysis into a suitable buffer (e.g., PBS, pH 7.4).
-
Step 2: Diketone-Arginine Conjugation a. To the purified protein-linker conjugate, add Molecule B. b. Adjust the pH of the reaction mixture to 8.0-9.0 if necessary. c. Incubate the reaction for 2-24 hours at room temperature or 37°C. d. Quench the reaction by adding a quenching reagent if necessary. e. Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Caption: A generalized workflow for a two-step bioconjugation reaction.
Quantitative Data and Characterization
The efficiency of the conjugation reactions and the characterization of the final product are critical for ensuring the quality and reproducibility of the bioconjugate.
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | Provides the average number of linker/drug molecules conjugated per protein. |
| Reaction Yield | HPLC, SEC | Quantifies the percentage of protein that is successfully conjugated. |
| Purity | SDS-PAGE, SEC | Assesses the homogeneity of the final product and the presence of any aggregates or unconjugated species. |
| Stability | Incubation in serum/plasma followed by analysis (e.g., HPLC, ELISA) | Determines the stability of the linker-protein and linker-drug bonds under physiological conditions. |
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its dual reactivity towards lysine and arginine residues, combined with the beneficial properties of the PEG spacer, allows for the construction of sophisticated and well-defined bioconjugates such as ADCs and PROTACs. The enhanced stability of the PFP ester and the specificity of the diketone-arginine reaction offer significant advantages over traditional crosslinking chemistries, enabling the development of next-generation therapeutics with improved efficacy and safety profiles. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application of this advanced linker technology.
References
- 1. Diketone Linkers-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. eMolecules Broadpharm / this compound / 25mg / 445408971 / BP-24186 | Fisher Scientific [fishersci.com]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. 1,3-Diketone-Modified Nucleotides and DNA for Cross-Linking with Arginine-Containing Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 11. targetmol.com [targetmol.com]
- 12. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
Diketone-PEG4-PFP ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This molecule is particularly relevant in the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a diketone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, offers a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and visual diagrams to support researchers in its effective utilization.
Chemical Structure and Properties
This compound is a precisely engineered molecule with three key functional components:
-
Diketone Group: This functional group is designed to react selectively with lysine (B10760008) residues on proteins, particularly in the active site of catalytic antibodies, forming a stable covalent bond.
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a short, hydrophilic spacer. It enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1] The PEG linker's flexibility can also be advantageous in facilitating interactions between the linked moieties, such as in the formation of the ternary complex in PROTACs.[2]
-
Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary and secondary amines, such as those found on proteins, peptides, and amine-modified small molecules.[3][4] Notably, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₄F₅NO₉ | [5] |
| Molecular Weight | 647.59 g/mol | [5] |
| Appearance | Typically a colorless to light yellow oil | [6] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in DMSO and DMF | [6][7] |
| Storage Conditions | Store at -20°C, protect from light | [6] |
Key Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in the development of targeted therapies.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] this compound serves as a versatile linker for synthesizing PROTACs.[10] The PFP ester can be used to conjugate a ligand for an E3 ligase, while the diketone moiety can be reacted with a ligand for the target protein of interest. The PEG4 spacer helps to optimize the spatial orientation and distance between the two ligands, which is critical for the efficient formation of the ternary complex (E3 ligase-PROTAC-target protein).[2]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of an ADC.[11] The PFP ester of this compound can be used to attach a cytotoxic payload, while the diketone group can react with lysine residues on the antibody. The hydrophilic PEG4 linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability, and potentially reducing its immunogenicity.[1][12]
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
This protocol describes a general method for reacting the PFP ester moiety of this compound with a primary or secondary amine on a molecule of interest (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the solution of the amine-containing molecule with gentle stirring. The optimal molar ratio should be determined empirically but typically ranges from 2 to 20-fold excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS to observe the mass shift of the modified molecule).
-
-
Quenching the Reaction (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to the reaction mixture and incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (for proteins) or dialysis.[13][14]
Important Considerations:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.[7]
-
pH: The reaction is most efficient at a slightly basic pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[14]
-
Moisture Sensitivity: PFP esters are sensitive to moisture and can hydrolyze. It is crucial to use anhydrous solvents for preparing the stock solution and to prepare it immediately before use.[7]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Protein Bioconjugation
Caption: Experimental workflow for bioconjugation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism of action.
References
- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
An In-Depth Technical Guide to Diketone-PEG4-PFP Ester: Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. This guide provides a comprehensive overview of its mechanism of action, chemical properties, and applications in scientific research and drug development. We will delve into the specific reactivities of its constituent functional groups—the pentafluorophenyl (PFP) ester and the diketone moiety—and provide detailed experimental protocols for its use. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a versatile tool in the field of bioconjugation.
Introduction to this compound
This compound is a chemical linker that enables the covalent bonding between two different molecules. It is composed of three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins.
-
Diketone: A functional group that selectively reacts with the guanidinium (B1211019) group of arginine residues in proteins.
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol spacer consisting of four ethylene (B1197577) glycol units. This spacer increases the water solubility of the linker and the resulting conjugate, and it provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
This unique combination of functionalities makes this compound a valuable reagent for various bioconjugation applications, including protein-protein conjugation, antibody-drug conjugates (ADCs), and the development of PROTACs (Proteolysis Targeting Chimeras).
Chemical Properties and Structure
The chemical structure of this compound facilitates its role as a molecular bridge.
| Property | Value |
| Molecular Formula | C₃₀H₃₄F₅NO₉ |
| Molecular Weight | 647.58 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Mechanism of Action
The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a two-step conjugation process, enabling precise control over the final conjugate.
PFP Ester Reaction with Primary Amines (e.g., Lysine)
The PFP ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[1] This reaction results in the formation of a stable amide bond.
PFP esters are known to be more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][2] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly in aqueous buffers used for biomolecule modifications.[1]
Diketone Reaction with Arginine
The diketone moiety of the linker is designed to react specifically with the guanidinium group of arginine residues. The reaction involves the formation of a stable heterocyclic adduct. While some sources suggest potential reactivity with lysine, the primary target of the 1,2-dicarbonyl group is the guanidino group of arginine.
The reaction conditions, such as pH and temperature, can be optimized to favor the modification of arginine.
Quantitative Data
PFP Ester Reactivity
PFP esters exhibit superior stability and reactivity compared to NHS esters, which are commonly used for amine modification.
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Hydrolysis Rate | Lower | Higher | [1][2] |
| Reactivity with Amines | Higher | Lower | [1] |
Note: The table presents a qualitative comparison based on available literature. Specific rates are dependent on reaction conditions.
Diketone Reactivity
The reaction of diketones with arginine can be influenced by several factors.
| Factor | Effect on Reaction Rate |
| pH | Generally faster at slightly alkaline pH |
| Temperature | Increased temperature can accelerate the reaction |
| Solvent | Aprotic polar solvents are often used |
Experimental Protocols
The following protocols are generalized for the use of this compound in a two-step bioconjugation. Optimization may be required for specific applications.
Step 1: Reaction of this compound with an Amine-Containing Molecule
This protocol describes the conjugation of the PFP ester end of the linker to a protein containing accessible lysine residues.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add the quenching reagent to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer for the next step.
Step 2: Reaction of the Diketone-Functionalized Molecule with an Arginine-Containing Molecule
This protocol outlines the conjugation of the diketone end of the linker (now attached to the first molecule) to a protein containing accessible arginine residues.
Materials:
-
Diketone-functionalized molecule from Step 1
-
Arginine-containing protein
-
Reaction Buffer: Buffer appropriate for the stability of the arginine-containing protein, pH 7.5-8.5.
-
Desalting column
Procedure:
-
Prepare the Arginine-Containing Protein: Dissolve the arginine-containing protein in the reaction buffer.
-
Conjugation Reaction: Mix the diketone-functionalized molecule with the arginine-containing protein. The molar ratio should be optimized based on the desired final product.
-
Incubation: Incubate the reaction mixture for 2-24 hours at 37°C. The optimal time and temperature may vary.
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove any unreacted starting materials.
Applications
The unique properties of this compound make it suitable for a range of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.
-
PROTACs: It can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.
-
Protein-Protein Conjugation: The creation of well-defined protein heterodimers for research purposes.
-
Surface Modification: Immobilization of proteins or other molecules onto surfaces for assays and diagnostics.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker. Its amine-reactive PFP ester offers high efficiency and stability, while the diketone moiety provides a means for selective targeting of arginine residues. The integrated PEG spacer enhances its utility in aqueous environments. This technical guide provides a foundational understanding of its mechanism of action and practical guidance for its application in bioconjugation, empowering researchers to leverage this tool in their scientific endeavors.
References
Diketone-PEG4-PFP Ester: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Diketone-PEG4-PFP ester, a heterobifunctional linker crucial in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). This guide outlines the core physicochemical properties of this linker, detailed experimental protocols for its characterization, and visual workflows to aid in experimental design.
Introduction to this compound
This compound is a valuable chemical tool employed in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1] It comprises three key functional components:
-
A Diketone Moiety: This functional group is designed to react specifically with lysine (B10760008) residues on target proteins, forming a stable covalent bond.[2]
-
A PEG4 Linker: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility and biocompatibility of the molecule. This polyethylene (B3416737) glycol chain can improve the pharmacokinetic properties of the resulting conjugate.[3]
-
A Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive amine-reactive functional group. It readily reacts with primary and secondary amines on proteins or other molecules to form stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5]
This unique combination of functionalities makes this compound a versatile tool for linking a target protein-binding ligand to an E3 ligase ligand in the construction of PROTACs, which are designed to induce the degradation of specific proteins within a cell.[1]
Solubility Profile
The presence of the hydrophilic PEG4 linker suggests good solubility in a range of polar solvents.[3] However, the overall solubility will be influenced by the more hydrophobic diketone and PFP ester moieties.
General Solubility Characteristics:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Limited to Moderate | The PEG4 chain enhances water solubility, but the hydrophobic diketone and PFP ester may limit high concentrations. Solubility is expected to be sufficient for many bioconjugation reactions. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are recommended for dissolving PFP esters before use in aqueous reactions and are expected to readily dissolve the entire molecule.[5] |
| Chlorinated Solvents (e.g., Dichloromethane) | Moderate to High | The organic nature of the diketone and PFP ester suggests solubility in these solvents. |
| Non-Polar Aliphatic Solvents (e.g., Hexane) | Low | The polarity of the PEG chain and the ester group makes solubility in non-polar aliphatic solvents unlikely. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, the following protocol, based on the equilibrium solubility method, is recommended.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, DMF, Ethanol, Acetonitrile)
-
Sealed vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) or a UV-Vis spectrophotometer
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
Calculate the solubility, typically expressed in mg/mL.
-
Diagram of the Experimental Workflow for Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of this compound is paramount for its successful application, as degradation can lead to loss of reactivity and the formation of impurities. The primary degradation pathway for the PFP ester moiety is hydrolysis. PFP esters are known to be more stable against hydrolysis than NHS esters, but they are still susceptible, particularly at higher pH values.
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis of the PFP ester is significantly influenced by pH. It is more stable at acidic to neutral pH and hydrolyzes more rapidly under basic conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, low temperatures are recommended. The Safety Data Sheet for a similar compound suggests storage at -20°C.
-
Moisture: PFP esters are moisture-sensitive. It is crucial to handle and store the compound in a dry environment to prevent premature hydrolysis. The solid compound should be stored with a desiccant.
Expected Stability:
| Condition | Predicted Stability | Rationale |
| Solid State (Dry, -20°C) | High | Under these conditions, the molecule is expected to be stable for an extended period. |
| Anhydrous Organic Solvent (e.g., DMSO, DMF) | Good (short-term) | Solutions in anhydrous solvents are relatively stable if moisture is excluded. However, it is recommended to prepare solutions immediately before use. |
| Aqueous Solution (pH < 7) | Moderate | The rate of hydrolysis is slower at acidic to neutral pH. |
| Aqueous Solution (pH > 7.5) | Low | The rate of hydrolysis increases significantly at basic pH. |
Experimental Protocol for Stability Assessment (Hydrolysis)
This protocol outlines a method to determine the hydrolytic stability of this compound in aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of different pH values (e.g., pH 5, 7.4, 8.5)
-
Constant temperature incubator or water bath
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Quenching solution (e.g., mobile phase or a low pH buffer)
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
-
Initiation of Hydrolysis:
-
Dilute the stock solution into the different aqueous buffers to a known final concentration.
-
Immediately inject a sample (t=0) into the HPLC system.
-
-
Time-Course Analysis:
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the hydrolysis by diluting the aliquot in the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed product (the corresponding carboxylic acid).
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life (t½) of the ester at each pH.
-
Diagram of the Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the hydrolytic stability of this compound.
Signaling Pathway and Reaction Mechanism
This compound does not directly participate in a signaling pathway itself but is a critical component in the construction of molecules (PROTACs) that modulate signaling pathways by inducing protein degradation.
The reaction mechanism of the PFP ester moiety is a nucleophilic acyl substitution. The primary or secondary amine of a target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Diagram of the Amine-Reactive Conjugation Reaction:
Caption: General reaction scheme for the conjugation of this compound.
Conclusion
This compound is a well-designed heterobifunctional linker with properties conducive to the synthesis of complex bioconjugates like PROTACs. Its PEG4 component is expected to confer favorable solubility in a range of solvents, while the PFP ester provides a balance of high reactivity towards amines and enhanced stability against premature hydrolysis. For researchers and drug development professionals, a thorough understanding and experimental determination of its specific solubility and stability profiles under relevant conditions are essential for optimizing reaction protocols, ensuring reproducibility, and developing robust formulations. The protocols and information provided in this guide serve as a foundational resource for the successful application of this compound in advancing targeted therapeutics.
References
The Ascendancy of PFP Esters in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient formation of stable covalent bonds between biomolecules and other molecular entities is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines, such as the side chains of lysine (B10760008) residues in proteins. However, the increasing demand for higher reaction efficiency, improved stability in aqueous environments, and greater control over the conjugation process has led to the emergence of superior alternatives. Among these, pentafluorophenyl (PFP) esters have distinguished themselves as a powerful and versatile tool for researchers in drug development, diagnostics, and fundamental life sciences.[1]
This in-depth technical guide explores the core principles and practical applications of PFP esters in bioconjugation. We will delve into the chemical advantages of PFP esters over traditional reagents, provide detailed experimental protocols for key applications, and present quantitative data to inform your experimental design.
The PFP Ester Advantage: Superior Reactivity and Stability
PFP esters are active esters derived from pentafluorophenol (B44920) and are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by an amine. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further accelerating the aminolysis reaction.[1]
The primary advantages of PFP esters, particularly when compared to the commonly used NHS esters, can be summarized as follows:
-
Enhanced Stability Towards Hydrolysis: A significant drawback of NHS esters is their propensity to hydrolyze in aqueous solutions, a competing reaction that deactivates the ester and reduces conjugation efficiency.[1][2] This necessitates the use of a larger excess of the NHS ester to achieve the desired level of modification.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible conjugation reactions, especially when working with precious biomolecules.[1]
-
Faster Reaction Kinetics: The inherent reactivity of the PFP ester leads to significantly faster aminolysis kinetics compared to other active esters. This allows for shorter reaction times and can be particularly advantageous when working with sensitive biomolecules that may be damaged by prolonged exposure to reaction conditions.
-
Preferential Reactivity: In some applications, such as the labeling of native monoclonal antibodies, PFP esters have been shown to exhibit a preference for specific lysine residues, such as K188 of the kappa light chain.[3] This can lead to more homogeneous antibody-fluorophore conjugates with improved properties, such as reduced aggregation and enhanced brightness, compared to the more random labeling patterns often observed with NHS esters.[3]
Quantitative Comparison of Activated Esters
To facilitate a clear understanding of the performance differences between PFP esters and other common amine-reactive reagents, the following table summarizes key quantitative data.
| Parameter | PFP Ester | NHS Ester | Reference |
| Relative Coupling Speed | ~32x faster than OPCP, ~111x faster than ONp | - | [1] |
| Pseudo-first-order rate constant (k') for aminolysis | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) | [1] |
| Hydrolytic Stability | More stable than NHS esters | Less stable than PFP esters | [1][2][4][5] |
| Half-life at pH 8 | Longer than NHS esters | Measured in minutes | [2] |
| Optimal Reaction pH | 7.2 - 9.0 | 7.0 - 8.0 | [6] |
Core Applications and Experimental Protocols
PFP esters have found widespread use in a variety of bioconjugation applications, including the labeling of proteins with fluorophores, the PEGylation of therapeutic proteins, and the construction of antibody-drug conjugates (ADCs).
General Reaction Mechanism
The fundamental reaction of a PFP ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: General mechanism of PFP ester aminolysis.
Protocol 1: Labeling of an Antibody with a PFP Ester-Activated Fluorophore
This protocol provides a general method for labeling a purified antibody with a fluorophore that has been activated with a PFP ester.
Materials:
-
Purified antibody in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)
-
PFP ester-activated fluorophore
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Methodology:
-
Antibody Preparation:
-
Prepare a solution of the antibody at a concentration of ≥1 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column.
-
-
Fluorophore Solution Preparation:
-
Immediately before use, dissolve the PFP ester-activated fluorophore in anhydrous DMF or DMSO to a concentration of 2.5 mM.
-
-
Conjugation Reaction:
-
Add the fluorophore solution to the antibody solution to achieve a molar ratio of approximately 5–15× fluorophore to antibody. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid denaturation of the antibody.
-
Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.
-
-
Purification:
-
Remove unreacted fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the conjugate at the appropriate wavelengths for the fluorophore and the protein.
-
Caption: Workflow for antibody-fluorophore conjugation.
Protocol 2: PEGylation of a Protein using a PFP-PEG Reagent
This protocol outlines a general procedure for the PEGylation of a protein, such as an IgG, using a PFP ester-activated polyethylene (B3416737) glycol (PEG) reagent.[7][8]
Materials:
-
Purified protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
PFP-PEG reagent
-
Anhydrous DMF or DMSO
-
Dialysis cassette or desalting column
-
Storage buffer
Methodology:
-
Protein Preparation:
-
PFP-PEG Solution Preparation:
-
Conjugation Reaction:
-
Add the PFP-PEG solution to the protein solution. For a 2 mg/mL IgG solution, you might add 25 µL of the prepared PFP-PEG solution.[7][8]
-
Incubate the reaction at room temperature for 2 hours or at 37°C for 30 minutes. The optimal time and temperature may vary depending on the protein and the desired degree of PEGylation.[7][8]
-
-
Purification:
-
Storage:
Caption: Workflow for protein PEGylation.
Troubleshooting Common Issues in PFP Ester Bioconjugation
While PFP esters offer significant advantages, successful bioconjugation requires careful attention to experimental details. Here are some common issues and their solutions:
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference |
| Low Conjugation Yield | - Hydrolysis of the PFP ester due to moisture.- Competing nucleophiles in the buffer (e.g., Tris, glycine).- Incorrect pH (too low).- Insufficient mixing of the PFP ester solution in the aqueous buffer. | - Use anhydrous solvents for dissolving the PFP ester and handle the reagent in a dry environment.- Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, bicarbonate).- Ensure the reaction pH is within the optimal range of 7.2-8.5.- Add the PFP ester solution slowly to the biomolecule solution with gentle but thorough mixing. | [5][9] |
| Protein Aggregation | - High concentration of the protein.- Denaturation of the protein by the organic solvent.- Changes in protein conformation upon conjugation. | - Optimize the protein concentration.- Keep the final concentration of the organic solvent below 10%.- Include excipients such as arginine or polysorbates in the reaction buffer. | [10] |
| Inconsistent Results | - Degradation of the PFP ester during storage. | - Store PFP esters at -20°C with a desiccant.- Prepare PFP ester solutions immediately before use and do not store them. | [5] |
Conclusion
Pentafluorophenyl esters represent a significant advancement in the field of bioconjugation, offering researchers a more stable and reactive alternative to traditional amine-reactive reagents like NHS esters.[1] Their enhanced resistance to hydrolysis and faster aminolysis kinetics translate into more efficient and reproducible conjugation reactions, which is particularly crucial when working with valuable and sensitive biomolecules.[1] The ability of PFP esters to, in some cases, provide more selective labeling of proteins further enhances their utility in producing homogeneous bioconjugates with improved properties.[3] By understanding the chemical principles behind their reactivity and following optimized experimental protocols, researchers and drug development professionals can leverage the power of PFP esters to advance their work in areas ranging from therapeutic development to advanced diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Bioconjugation
Amine-reactive crosslinkers are indispensable chemical tools for creating stable, covalently linked conjugates, finding broad applications in research, diagnostics, and therapeutics.[1][2] Bioconjugation, the chemical process of joining two or more molecules where at least one is a biomolecule, frequently targets primary amines (-NH2).[1][2] These functional groups are readily available on the surface of proteins and peptides, specifically at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][2] The high abundance and accessibility of these amine groups make them a common and effective target for covalent modification.[1][2]
The fundamental principle of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The primary amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1][3][4] This strategy is widely employed for a multitude of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the immobilization of biomolecules onto surfaces for assays like ELISA.[1][2]
Chemistry of Amine-Reactive Groups
A variety of chemical groups can react with primary amines, but the most predominantly used in commercially available crosslinkers are N-hydroxysuccinimide (NHS) esters and imidoesters.[1][5]
N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1][5] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][4] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1][5]
Imidoesters: Imidoesters react with primary amines at an alkaline pH (typically pH 8-10) to form amidine bonds.[1] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be crucial for preserving the native structure and function of the protein.[1] However, the resulting amidine bond is reversible at high pH.[1]
Other less common amine-reactive groups include isocyanates, which form urea (B33335) linkages, and aldehydes, which form Schiff bases that can be reduced to stable secondary amines.[3]
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on several key features: the nature of their reactive groups, the characteristics of their spacer arm, and their functionality.
Homobifunctional vs. Heterobifunctional Crosslinkers:
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[1][2] They are frequently employed in studying protein-protein interactions and creating protein polymers.[1][2] A potential drawback is the risk of self-conjugation and polymerization.[6]
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[1][2] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[1][2] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[1][2]
Cleavable vs. Non-Cleavable Spacer Arms:
-
Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[1] They are ideal for applications where the long-term integrity of the conjugate is paramount.[1]
-
Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (which can be reduced) or an ester linkage (which can be hydrolyzed).[1] This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.[1][7]
Water-Soluble vs. Water-Insoluble Crosslinkers:
-
Water-Insoluble Crosslinkers: Many non-sulfonated NHS-ester reagents are not soluble in water and must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction.[8] This can be a drawback when working with proteins that are sensitive to organic solvents.[4]
-
Water-Soluble Crosslinkers: The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring (creating a sulfo-NHS ester) significantly increases the water solubility of the crosslinker.[8] This eliminates the need for organic solvents, minimizing the risk of protein denaturation.[4] Furthermore, the charged sulfonate group prevents these crosslinkers from permeating cell membranes, making them ideal for cell surface crosslinking applications.[8]
Quantitative Data for Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |
| Bis(sulfosuccinimidyl) suberate (B1241622) | BS3 | 572.43 | 11.4 | Yes | No | No | Sulfo-NHS ester |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No | NHS ester |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | NHS ester |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Disulfide) | NHS ester |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Group 1 | Reactive Group 2 |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | Yes | No | NHS ester | Maleimide |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | No | Sulfo-NHS ester | Maleimide |
| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | No | Yes | No | NHS ester | Iodoacetyl |
| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | No | Yes | Yes (Disulfide) | NHS ester | Pyridyldithiol |
| Succinimidyl diazirine sulfoxide (long) | SDASO-L | - | - | - | - | Yes (MS-cleavable) | NHS ester | Diazirine |
Experimental Protocols
The following are generalized protocols for common applications of amine-reactive crosslinkers. Optimization is often necessary for specific applications.
Protocol 1: Protein-Protein Interaction Analysis using DSS
This protocol is suitable for identifying protein-protein interactions by crosslinking interacting partners, followed by analysis such as co-immunoprecipitation and western blotting.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2]
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Beads for immunoprecipitation (e.g., Protein A/G agarose)
-
SDS-PAGE reagents and western blot apparatus
Procedure:
-
Protein Preparation: Prepare the protein sample containing the putative interacting partners in an amine-free buffer.[9]
-
DSS Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a stock concentration of 25 mM.[10]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.[9] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature.[10]
-
Immunoprecipitation: Proceed with your standard immunoprecipitation protocol to isolate the protein complex of interest.
-
Analysis: Elute the crosslinked protein complexes and analyze by SDS-PAGE and western blotting to detect the presence of higher molecular weight species corresponding to the crosslinked proteins.[9]
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using SMCC
This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).[5]
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous DMSO
-
Thiol-containing drug
-
Desalting column (e.g., Sephadex G-25)
-
Thiol reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 6.8)
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Antibody Activation:
-
Prepare a stock solution of SMCC in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[5]
-
Incubate for 30-60 minutes at room temperature.[5]
-
Remove excess, unreacted SMCC using a desalting column equilibrated with thiol reaction buffer.[5] This step is critical to prevent quenching of the thiol-containing drug.[5]
-
-
Drug Conjugation:
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[5]
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[5]
Mandatory Visualizations
To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The Journal of Brief Ideas [beta.briefideas.org]
An In-depth Technical Guide on Diketone-PEG4-PFP Ester for Lysine Residue Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker that is increasingly utilized in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of its structure, mechanism of action, and its application in the specific targeting of lysine (B10760008) residues on proteins. We will delve into the distinct roles of its constituent functional groups, present comparative data for optimal experimental design, and provide detailed protocols for its use.
Core Components and Functionality
The structure of this compound comprises three key components: a pentafluorophenyl (PFP) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a diketone moiety. Each plays a crucial role in its function as a molecular linker.
-
Pentafluorophenyl (PFP) Ester: This is the primary reactive group for targeting lysine residues.[5][6] The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and an excellent leaving group.[7] This facilitates a nucleophilic attack by the ε-amino group of a lysine residue, resulting in the formation of a stable amide bond.[8] PFP esters are noted for their increased stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them a more efficient choice for bioconjugation reactions.[6][7][9]
-
Polyethylene Glycol (PEG) Spacer (PEG4): The PEG4 spacer is a hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. This spacer enhances the solubility of the entire molecule in aqueous buffers, which is advantageous when working with biological macromolecules.[6] The length and flexibility of the PEG spacer can also mitigate steric hindrance, allowing the reactive ends of the linker to efficiently access their targets on the protein and another molecule of interest (e.g., an E3 ligase ligand in a PROTAC).
-
Diketone Moiety: The terminal diketone group provides a second point of reactivity. While the PFP ester is the designated lysine-targeting group, the diketone's reactivity is more nuanced. Literature suggests that 1,3-diketones react efficiently with the guanidinium (B1211019) group of arginine residues to form stable pyrimidine-linked conjugates. In contrast, their reaction with the primary amine of lysine forms an enamine adduct, which is prone to hydrolysis and thus less stable.[10] However, some commercial suppliers suggest that in specific contexts, such as within the active site of a catalytic antibody, the diketone can form a covalent bond with a lysine residue.[11] The precise role and reactivity of the diketone moiety can be influenced by the specific protein microenvironment and reaction conditions.
Data Presentation: Comparative Stability and Reaction Parameters
For informed experimental design, it is crucial to understand the properties of the PFP ester in comparison to other commonly used amine-reactive functional groups.
Table 1: Comparative Stability of PFP Esters vs. NHS Esters in Aqueous Solution
| Active Ester | Relative Rate of Hydrolysis | Key Advantages |
| PFP Ester | Lower | Higher resistance to spontaneous hydrolysis, leading to more efficient reactions and better reproducibility.[6][7][9] |
| NHS Ester | Higher | More susceptible to hydrolysis, which can reduce conjugation efficiency and may necessitate a larger excess of the reagent.[7][9] |
Table 2: General Experimental Parameters for PFP Ester Conjugation to Proteins
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | A slightly basic pH ensures that the lysine ε-amino group is sufficiently deprotonated and nucleophilic.[5][12] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete for reaction with the PFP ester.[6] |
| Solvent for PFP Ester | Anhydrous DMSO or DMF | The PFP ester should be dissolved in a dry organic solvent immediately before addition to the aqueous reaction mixture.[6][12] |
| Molar Ratio | 5-15 fold molar excess of PFP ester to protein | The optimal ratio may vary depending on the protein and the desired degree of labeling.[5] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer reaction times may be necessary for less reactive lysine residues or when using lower molar excesses of the ester.[13] |
| Quenching | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Addition of an amine-containing buffer will quench any unreacted PFP ester.[12] |
Experimental Protocols
The following is a general protocol for the conjugation of this compound to a protein, targeting its lysine residues. This protocol should be optimized for each specific application.
1. Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of ≥1 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column.[6]
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 2.5 mM.[5] PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and to avoid preparing stock solutions for long-term storage.[6][12]
2. Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-15x).[5] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[5]
-
Gently vortex the reaction mixture to ensure thorough mixing.[5]
-
Incubate the reaction for 1 hour at room temperature.[5] The incubation time can be extended or the temperature adjusted (e.g., 4°C overnight) to optimize the reaction.[13]
3. Purification of the Conjugate
-
Following the incubation, remove the unreacted this compound and the pentafluorophenol (B44920) byproduct by buffer exchange into a suitable storage buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).[5] This can be achieved using a desalting column with an appropriate molecular weight cutoff.[5]
4. Characterization of the Conjugate
-
Degree of Labeling (DOL): The extent of lysine modification can be determined using various analytical techniques, such as mass spectrometry (to detect the mass shift corresponding to the addition of the linker) or by spectrophotometric methods if the linker contains a chromophore.
-
Purity: The purity of the conjugate can be assessed by SDS-PAGE, which will show a shift in the molecular weight of the modified protein, and by size-exclusion chromatography.
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a lysine residue.
Caption: Experimental workflow for lysine targeting with this compound.
Conclusion
This compound is a valuable tool for the targeted modification of lysine residues in proteins. Its PFP ester moiety offers a stable and efficient means of forming robust amide bonds, while the PEG spacer enhances solubility and accessibility. The reactivity of the diketone group presents opportunities for further functionalization, although its selectivity towards lysine versus arginine should be carefully considered in the experimental design. By following the guidelines and protocols outlined in this guide, researchers can effectively employ this versatile crosslinker in their drug development and bioconjugation endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 2353409-84-2 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
The Crucial Core: An In-depth Technical Guide to PROTAC® Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a warhead that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[3][4] While the warhead and E3 ligase ligand provide specificity, it is the often-underestimated linker that dictates the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[5][6] This technical guide delves into the core components of PROTAC linkers, their profound impact on PROTAC biology, and the experimental methodologies used to evaluate their performance.
The Anatomy of a PROTAC Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[5][6] Linkers are broadly classified based on their chemical composition and flexibility.
Common Linker Compositions
The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4]
-
Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units, imparting hydrophilicity and flexibility.[3] PEG linkers are a popular choice to enhance the aqueous solubility of often large and lipophilic PROTAC molecules.[3][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further improving solubility.[3] While beneficial for solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.[3] However, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the PROTAC's polar surface area, facilitating membrane traversal.[3]
-
Alkyl Linkers: These are saturated or unsaturated hydrocarbon chains that offer a more lipophilic and rigid alternative to PEG linkers.[] Alkyl linkers are synthetically straightforward and can improve membrane permeability by reducing the topological polar surface area.[] They are often employed when optimizing for passive diffusion.[]
Beyond these two mainstays, other motifs are increasingly being incorporated to fine-tune PROTAC properties:
-
Alkynes and Triazoles: Often introduced via "click chemistry," these groups add rigidity and metabolic stability.[4][5]
-
Saturated Heterocycles (e.g., piperazine, piperidine): These structures can impart conformational constraint and improve physicochemical properties.[4][5]
-
Aromatic Systems: Phenyl rings can introduce planarity and rigidity, and in some cases, engage in π-stacking interactions to stabilize the ternary complex.[4][]
The Critical Role of Linker Length and Flexibility
The length and flexibility of the linker are paramount for the formation of a productive ternary complex.[10]
-
Linker Length: An optimal linker length is crucial for bringing the POI and E3 ligase into the correct proximity and orientation for efficient ubiquitination.[11][12] A linker that is too short may lead to steric hindrance, preventing the formation of the ternary complex.[10] Conversely, a linker that is too long might result in an unproductive complex where the lysine (B10760008) residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[10] The optimal length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.[10]
-
Linker Flexibility vs. Rigidity: Flexible linkers, like long alkyl or PEG chains, provide a high degree of conformational freedom, increasing the probability of forming a productive ternary complex.[6] However, this flexibility can come with an entropic penalty upon binding.[6] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost of binding and potentially improving selectivity.[6] However, a rigid linker that enforces an unproductive conformation will abolish degradation.[4]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs exert their effect by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2]
Caption: PROTAC-mediated protein degradation pathway.
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[13] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.[14][15] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][16]
The Ubiquitin-Proteasome Signaling Pathway
The UPS is a highly regulated process involving a cascade of enzymatic reactions.
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
-
Activation: Ubiquitin is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1).[17][18]
-
Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[17]
-
Ligation: A ubiquitin ligase (E3) recognizes the specific POI and catalyzes the transfer of ubiquitin from the E2 to the POI.[17] The human genome encodes over 600 E3 ligases, providing substrate specificity.[]
-
Polyubiquitination: The process is repeated to form a polyubiquitin chain on the POI.[18]
-
Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[14][15]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of linker length and composition is a critical step in PROTAC development, with significant effects on degradation potency (DC50) and maximal degradation (Dmax).
Impact of Linker Length on Degradation
Systematic variation of linker length often reveals a "sweet spot" for optimal degradation.
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor-α | Alkyl | 12 | >1000 | <20 | [12] |
| Estrogen Receptor-α | Alkyl | 16 | ~100 | >80 | [12] |
| Estrogen Receptor-α | Alkyl | 20 | >1000 | <20 | [12] |
| p38α MAPK | PEG | 4 | Inactive | - | [10] |
| p38α MAPK | PEG | 8 | 100 | ~70 | [10] |
| p38α MAPK | PEG | 12 | 30 | >90 | [10] |
| p38α MAPK | PEG | 16 | 100 | ~80 | [10] |
Note: The data presented are illustrative and compiled from various sources. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
The "Hook Effect"
A phenomenon often observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.[20][21] This is attributed to the formation of non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[22][23] Mitigating the hook effect can sometimes be achieved by enhancing the cooperativity of the ternary complex through linker optimization.[24]
Caption: The logical relationship of the hook effect.
Experimental Protocols for PROTAC Evaluation
A robust assessment of PROTAC efficacy requires a suite of well-defined experimental protocols.
Caption: A typical experimental workflow for evaluating PROTACs.
Cellular Permeability Assays
Due to their often high molecular weight and polar surface area, assessing the cell permeability of PROTACs is crucial.[25]
4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess passive membrane permeability in a cell-free system.[25][26]
-
Principle: Measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[25]
-
Methodology:
-
Prepare a lipid solution (e.g., phosphatidylcholine in dodecane) and coat the filter of a 96-well filter plate.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
4.1.2. Caco-2 Permeability Assay
-
Objective: To assess permeability and active transport/efflux in a cell-based model of the intestinal epithelium.[25][27]
-
Principle: Utilizes a monolayer of differentiated Caco-2 cells grown on a semi-permeable membrane.[27]
-
Methodology:
-
Seed Caco-2 cells on a transwell insert and culture for 21-28 days to allow for differentiation and formation of a monolayer.
-
Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
Add the PROTAC to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a specific time (e.g., 2 hours).
-
Collect samples from the opposite chamber.
-
Quantify the PROTAC concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions to determine the efflux ratio.[28]
-
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex can provide valuable mechanistic insights.
4.2.1. Fluorescence Resonance Energy Transfer (FRET)
-
Objective: To detect the proximity of the POI and E3 ligase induced by the PROTAC.
-
Principle: A donor fluorophore on one protein transfers energy to an acceptor fluorophore on the other protein only when they are in close proximity, resulting in a detectable signal.
-
Methodology:
-
Label the POI with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).
-
In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.
-
Incubate to allow complex formation.
-
Measure the FRET signal using a plate reader.
-
An increase in the FRET signal indicates ternary complex formation.
-
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein.
4.3.1. Western Blotting
-
Objective: To quantify the reduction in POI levels following PROTAC treatment.[10]
-
Methodology:
-
Culture cells in a multi-well plate.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imager.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Conclusion: The Future of Rational Linker Design
The "trial-and-error" approach to PROTAC linker design is progressively being superseded by more rational, structure-guided strategies.[3] Advances in structural biology, such as cryo-electron microscopy (cryo-EM), and the development of sophisticated computational modeling techniques are beginning to unravel the intricate structural and dynamic interplay between the linker, the POI, and the E3 ligase. These insights will be instrumental in the rational design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating the development of this transformative therapeutic modality.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 16. revvity.com [revvity.com]
- 17. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 20. marinbio.com [marinbio.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Permeability Assay - Profacgen [profacgen.com]
- 28. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Diketone-PEG4-PFP Ester (CAS Number 2353409-84-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for the specific compound with CAS number 2353409-84-2. This guide is constructed based on the well-documented chemical properties and functionalities of its constituent components: a diketone moiety, a tetraethylene glycol (PEG4) linker, and a pentafluorophenyl (PFP) ester.
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker designed for applications in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][2][3] Its structure combines three key functional units:
-
Diketone: A reactive group that can form covalent bonds with specific amino acid residues, such as lysine (B10760008), in proteins.[4] β-diketones are known for their ability to exist in keto-enol tautomeric forms, which influences their reactivity.[5][6]
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[][8][9]
-
Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive group used for forming stable amide bonds with primary and secondary amines on biomolecules.[10][11] PFP esters are known for their increased stability to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[12][13]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2353409-84-2 | [4][14] |
| Molecular Formula | C30H34F5NO9 | [4][14] |
| Molecular Weight | 647.59 g/mol | [4][14] |
| Appearance | Liquid | [2] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [11][15] |
| Storage | Store at -20°C with a desiccant due to moisture sensitivity. | [15][16] |
Mechanism of Action and Applications
The bifunctional nature of this compound allows for a two-step conjugation process. The PFP ester readily reacts with primary or secondary amines on a target biomolecule, such as a protein or antibody, to form a stable amide bond. The diketone moiety can then be utilized to react with another molecule of interest, for instance, a specific lysine residue in the active site of a catalytic antibody.[4]
Key Applications:
-
PROTAC Synthesis: This molecule is described as a PEG-based PROTAC linker, used to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[][2]
-
Antibody-Drug Conjugates (ADCs): The PFP ester can be used to attach the linker to an antibody, while the diketone can be used to conjugate a cytotoxic drug. PEG linkers are known to improve the properties of ADCs.[][9]
-
Bioconjugation and Labeling: This crosslinker can be used to attach fluorescent dyes, haptens, or other reporter molecules to proteins and other biomolecules.[10]
Experimental Protocols
This protocol outlines the general steps for conjugating the PFP ester end of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0.[11] Avoid buffers containing primary amines like Tris.[15]
-
Desalting column (e.g., Zeba™ spin desalting column, 7 kDa MWCO)
-
Quenching Buffer: Tris-buffered saline (TBS), pH 7.2[15]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A typical starting molar ratio is 5-15x for antibodies or 4-5x for smaller proteins.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[11]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer containing a primary amine (e.g., TBS).
-
Remove unreacted crosslinker and byproducts by buffer exchange into a desired storage buffer using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectroscopy or other appropriate methods.
-
This protocol can be used to assess the stability of the PFP ester in aqueous solutions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile/water gradient with 0.1% TFA
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Initiate the hydrolysis by diluting the stock solution into the buffer of interest to a known concentration.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Inject samples at regular time intervals.
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
Data Presentation
Table 2: Comparative Stability of Active Esters in Aqueous Acetonitrile
| Active Ester | Half-life at pH 8.5 | Relative Hydrolysis Rate |
| PFP Ester | Longer | Slower |
| TFP Ester | Intermediate | Intermediate |
| NHS Ester | Shorter (minutes)[12] | Faster |
Note: This table presents a qualitative comparison based on the known relative stability of these esters. Quantitative data for this compound is not available. PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[12][13]
Visualizations
Caption: General workflow for a two-step bioconjugation reaction.
Caption: Experimental workflow for protein conjugation.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 8. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 9. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 2353409-84-2|Perfluorophenyl 16-((4-(3,5-dioxohexyl)phenyl)amino)-16-oxo-4,7,10,13-tetraoxahexadecanoate|BLD Pharm [bldpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Protein Labeling with Diketone-PEG4-PFP Ester: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of proteins using the heterobifunctional reagent, Diketone-PEG4-PFP ester. This reagent facilitates a two-step conjugation strategy, enabling precise control over the labeling process and the subsequent linkage of the labeled protein to other molecules.
The this compound features two reactive moieties: a pentafluorophenyl (PFP) ester and a diketone group, connected by a flexible polyethylene (B3416737) glycol (PEG4) spacer. The PFP ester is a highly efficient amine-reactive group that readily forms stable amide bonds with primary and secondary amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues.[1][2][3][4] PFP esters are known for their increased stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling reactions.[1][2][3][4] The diketone functionality provides a secondary site for conjugation, capable of reacting with amine residues, particularly lysine, to form a covalent bond.[5] This dual reactivity makes this compound a versatile tool for creating protein conjugates for various applications in research and drug development.[2]
Data Presentation
The following tables summarize the key quantitative parameters for the protein labeling protocol.
Table 1: Recommended Reaction Conditions for PFP Ester Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis.[4] |
| Temperature | 4°C - 37°C | Lower temperatures (4°C) for sensitive proteins or overnight reactions. Higher temperatures (room temperature or 37°C) for shorter reaction times.[1] |
| Reaction Time | 30 minutes - 4 hours (or overnight at 4°C) | Optimization is recommended. Reaction progress can be monitored by analytical techniques.[1][4] |
| Molar Excess of Reagent | 2:1 to 10:1 (PFP ester : protein) | The optimal ratio depends on the protein and the desired degree of labeling. Start with a lower molar excess and optimize as needed.[4] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
Table 2: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | Purpose |
| Reaction Buffer | 50–100 mM PBS, Borate, Carbonate/Bicarbonate, or HEPES buffer, pH 7.2–8.5 | Provides the optimal pH environment for the labeling reaction. Must be free of primary amines.[1][4] |
| Organic Co-solvent | Anhydrous DMSO or DMF | To dissolve the this compound before adding to the aqueous reaction mixture.[1] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 (or 1 M glycine/lysine) | To stop the PFP ester reaction by consuming any unreacted reagent. |
| Purification Media | Size-exclusion chromatography (SEC) resin, dialysis membrane (e.g., 10K MWCO) | To remove excess, unreacted labeling reagent and byproducts. |
Experimental Protocols
This protocol is divided into two main stages:
-
Stage 1: Primary Protein Labeling via PFP Ester. This stage describes the covalent attachment of the this compound to the target protein.
-
Stage 2 (Optional): Secondary Conjugation via Diketone Group. This stage outlines a general approach for the subsequent reaction of the diketone-labeled protein with another amine-containing molecule.
Stage 1: Primary Protein Labeling via PFP Ester
This procedure details the initial labeling of the protein with the PFP ester moiety of the this compound.
Materials Required:
-
This compound
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassettes)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, etc.)
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing or stirring.[4]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[4] The optimal time and temperature may need to be determined empirically for each protein.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Confirm the successful labeling and determine the degree of labeling using analytical techniques such as mass spectrometry (ESI-MS or MALDI-TOF), HPLC, or SDS-PAGE.
-
Store the purified diketone-labeled protein under conditions suitable for the unmodified protein.
-
Stage 2 (Optional): Secondary Conjugation via Diketone Group
This is a general guideline for the reaction of the diketone-labeled protein with a second amine-containing molecule. The reaction conditions may require optimization.
Procedure:
-
Reactant Preparation:
-
Prepare the purified diketone-labeled protein in a suitable reaction buffer.
-
Dissolve the second amine-containing molecule in a compatible buffer.
-
-
Conjugation Reaction:
-
Mix the diketone-labeled protein with the amine-containing molecule. The stoichiometry will depend on the specific application and may require optimization.
-
The reaction may be facilitated under specific pH conditions or with the addition of catalysts, depending on the nature of the diketone-amine reaction. Further investigation into the specific mechanism for the desired linkage is recommended.
-
-
Purification and Analysis:
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, ion exchange, or affinity chromatography) to separate the desired conjugate from unreacted components.
-
Analyze the final product to confirm successful conjugation and purity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of PFP ester with a primary amine on a protein.
References
Application Notes and Protocols for Diketone-PEG4-PFP Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A key component of a PROTAC is the linker, which connects the target protein ligand and the E3 ubiquitin ligase ligand. The nature of this linker is critical for the efficacy of the PROTAC. Diketone-PEG4-PFP ester is a versatile, heterobifunctional linker designed for the synthesis of covalent PROTACs.
This linker features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a diketone group, connected by a flexible and hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) chain. The PFP ester allows for efficient and stable amide bond formation with primary or secondary amines, commonly found on E3 ligase ligands. PFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2] The diketone functionality can form a covalent bond with nucleophilic residues on the target protein, particularly the ε-amino group of lysine (B10760008), leading to the formation of irreversible or slowly reversible covalent PROTACs. This covalent targeting can offer advantages in terms of potency and duration of action.
These application notes provide a detailed guide to the use of this compound in the synthesis of PROTACs, including experimental protocols, data presentation, and workflow diagrams.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. First, the PFP ester is reacted with an amine-functionalized E3 ligase ligand. Subsequently, the resulting intermediate, which now bears the diketone moiety, is reacted with the target protein ligand that contains a suitable nucleophile, such as a lysine residue.
Caption: General workflow for the synthesis of a covalent PROTAC using this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
This protocol describes the reaction of the PFP ester moiety of the linker with a primary or secondary amine on the E3 ligase ligand to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
To the solution of the E3 ligase ligand, add DIPEA or TEA (2-3 equivalents).
-
Slowly add the solution of this compound to the E3 ligase ligand solution under stirring at room temperature.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS to check for the consumption of the starting materials and the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by preparative reverse-phase HPLC to yield the pure Diketone-PEG4-E3 Ligand intermediate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
| Parameter | Recommended Condition |
| Solvent | Anhydrous DMF or DMSO |
| Base | DIPEA or TEA |
| Molar Ratio (Linker:Ligand) | 1.1:1 to 1.5:1 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2-12 hours (monitor by LC-MS) |
| Purification | Preparative RP-HPLC |
Table 1: Recommended reaction conditions for the conjugation of this compound to an amine-containing E3 ligase ligand.
Protocol 2: Covalent Conjugation of Diketone-PEG4-E3 Ligand Intermediate to a Lysine-Containing Target Protein Ligand
This protocol outlines the reaction of the diketone moiety of the intermediate with a lysine residue on the target protein ligand to form a covalent bond.
Materials:
-
Diketone-PEG4-E3 Ligand intermediate
-
Lysine-containing target protein ligand
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4-8.5)
-
Organic co-solvent (if needed, e.g., DMSO or DMF)
-
Reaction vessel
-
Stirring/shaking apparatus
-
HPLC, MS, and NMR for analysis
Procedure:
-
Preparation of Reactants:
-
Dissolve the lysine-containing target protein ligand (1 equivalent) in the chosen buffer. A small amount of organic co-solvent may be used to aid solubility.
-
Dissolve the Diketone-PEG4-E3 Ligand intermediate (1-1.2 equivalents) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the solution of the Diketone-PEG4-E3 Ligand intermediate to the solution of the target protein ligand.
-
-
Reaction Conditions:
-
The reaction is typically carried out at a pH between 7.4 and 8.5 to ensure the lysine side chain is sufficiently nucleophilic.
-
Incubate the reaction mixture at room temperature to 37°C for 4-24 hours. The progress should be monitored by LC-MS.
-
-
Purification:
-
The final covalent PROTAC can be purified from the reaction mixture using preparative reverse-phase HPLC.
-
-
Characterization:
-
The structure and purity of the final PROTAC should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
| Parameter | Recommended Condition |
| Solvent | Aqueous buffer (e.g., PBS) with minimal co-solvent |
| pH | 7.4 - 8.5 |
| Molar Ratio (Intermediate:Ligand) | 1:1 to 1.2:1 |
| Temperature | Room Temperature to 37°C |
| Reaction Time | 4-24 hours (monitor by LC-MS) |
| Purification | Preparative RP-HPLC |
Table 2: Recommended reaction conditions for the covalent conjugation of the diketone intermediate to a lysine-containing target protein ligand.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC molecule functions by inducing the proximity of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action of a PROTAC molecule.
Conclusion
This compound is a valuable tool for the synthesis of covalent PROTACs. Its orthogonal reactive groups allow for a controlled, stepwise synthesis, first by forming a stable amide bond with an E3 ligase ligand and subsequently by forming a covalent bond with the target protein. The integrated PEG4 spacer enhances the physicochemical properties of the resulting PROTAC. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for Diketone-PEG4-PFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The Diketone-PEG4-PFP (Pentafluorophenyl) ester is a novel, heterobifunctional linker designed to offer a balance of reactivity, stability, and hydrophilicity for the development of next-generation ADCs.
This document provides detailed application notes and protocols for the use of Diketone-PEG4-PFP ester in the development of ADCs. It includes information on the linker's mechanism of action, representative quantitative data, detailed experimental protocols, and visualizations of key processes.
The this compound linker possesses two key functional groups:
-
Diketone Moiety: This functional group is designed to react with primary amines, such as the ε-amine group of lysine (B10760008) residues on the antibody, forming a stable covalent bond. This reaction provides a site for conjugation to the monoclonal antibody.
-
PFP Ester Moiety: The pentafluorophenyl ester is a highly reactive group that readily and efficiently forms stable amide bonds with primary and secondary amines on the cytotoxic payload. PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[1][2]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This can help to mitigate aggregation issues often associated with hydrophobic payloads and can improve the overall pharmacokinetic properties of the resulting ADC.[3][]
Quantitative Data Summary
While specific quantitative data for ADCs developed using the this compound linker is not extensively available in the public domain, the following tables present representative data from studies on ADCs with similar PEGylated and amine-reactive linkers. This data is intended to provide a general understanding of the expected performance characteristics.
Table 1: Representative Pharmacokinetic Parameters of PEGylated ADCs
| Linker Type | Average DAR | Clearance (mL/day/kg) | Half-life (t½) (days) |
| Non-PEGylated | 4 | ~15 | 5.2 |
| PEG4 | 4 | ~7 | 7.8 |
| PEG8 | 4 | ~5 | 9.5 |
| PEG12 | 4 | ~5 | 9.8 |
This table illustrates the general trend of decreased clearance and increased half-life with the inclusion of PEG spacers in the linker, based on data from similar PEGylated ADCs.[3]
Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs
| Cell Line | Linker Type | Average DAR | IC50 (nM) |
| HER2+ (BT-474) | Non-PEGylated | 4 | 0.8 |
| HER2+ (BT-474) | PEG4 | 4 | 1.2 |
| HER2+ (BT-474) | PEG8 | 4 | 1.5 |
| HER2- (MCF-7) | All Linkers | 4 | >1000 |
This table shows that while PEGylation can slightly decrease in vitro potency, the ADCs remain highly potent and specific to the target-expressing cells. The data is representative of typical findings for PEGylated ADCs.[5][6]
Table 3: Representative In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 25 |
| ADC (Non-PEGylated Linker) | 3 | 75 |
| ADC (PEG4 Linker) | 3 | 85 |
| ADC (PEG8 Linker) | 3 | 90 |
This table demonstrates the enhanced in vivo anti-tumor activity that can be achieved with PEGylated ADCs, likely due to their improved pharmacokinetic profiles. This data is illustrative of general trends observed in preclinical studies.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the development of an ADC using the this compound linker.
Protocol 1: Antibody Preparation and Modification
This protocol describes the preparation of the monoclonal antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with Reaction Buffer according to the manufacturer's instructions. Exchange the buffer of the mAb solution to the Reaction Buffer.
-
Concentration Adjustment: Determine the concentration of the mAb solution using a spectrophotometer (A280). Adjust the concentration to ≥1 mg/mL with Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Antibody Modification: Add the desired molar excess of the this compound solution to the mAb solution with gentle vortexing. A molar ratio of 5-15x of the linker to the antibody is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted linker by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.
Protocol 2: Payload Activation and Conjugation
This protocol outlines the conjugation of the activated payload to the modified antibody.
Materials:
-
Modified mAb from Protocol 1
-
Cytotoxic payload with a primary or secondary amine group
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Payload Preparation: Dissolve the cytotoxic payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the payload solution to the modified mAb solution at a desired molar ratio. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): If necessary, quench any unreacted PFP esters by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload and other impurities.
Protocol 3: ADC Characterization
This protocol describes the key analytical methods for characterizing the purified ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance of the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[8]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm the DAR.[9]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[8]
-
-
In Vitro Cytotoxicity Assay:
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Viability Assay: After a defined incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
IC50 Determination: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[5]
-
-
In Vivo Efficacy Study:
-
Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, administer the ADC, vehicle control, and other control articles intravenously at specified doses and schedules.
-
Tumor Volume Measurement: Measure tumor volumes periodically using calipers.
-
Efficacy Assessment: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.[3]
-
Visualizations
The following diagrams illustrate key workflows and mechanisms related to ADC development with the this compound linker.
Caption: Experimental workflow for ADC development.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Step-by-Step Guide for Bioconjugation Using Pentafluorophenyl (PFP) Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents used for the covalent modification of biomolecules to form stable amide bonds. This guide provides a detailed overview of bioconjugation using PFP esters, highlighting their advantages over other active esters, particularly N-hydroxysuccinimide (NHS) esters. PFP esters are valued for their increased stability in aqueous solutions and high reactivity towards primary and secondary amines, making them a superior choice for a wide range of bioconjugation applications, including antibody labeling, peptide synthesis, and surface modification.[1][2][3] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines and making the pentafluorophenolate an excellent leaving group.[4]
Advantages of PFP Esters
PFP esters offer several key advantages over the more commonly used NHS esters, leading to more efficient and reproducible bioconjugation reactions.[4]
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous environments compared to NHS esters.[4] This increased stability is crucial when working with valuable biomolecules, as it minimizes the loss of the reactive ester to competing hydrolysis reactions.[4]
-
Higher Reactivity: Kinetic studies have shown that PFP esters react more rapidly with amines (aminolysis) than NHS esters.[4] This allows for faster reaction times and potentially higher conjugation yields.
-
Site-Selectivity: PFP esters have been shown to provide preferential labeling of specific lysine (B10760008) residues on antibodies, such as the K188 residue in the kappa light chain of human IgG antibodies.[5][6] This can lead to more homogeneous antibody-drug conjugates (ADCs) and antibody-fluorophore conjugates (AFCs) with improved properties.[5]
Data Presentation
Comparative Stability of PFP and NHS Esters
The enhanced stability of PFP esters towards hydrolysis is a significant advantage in bioconjugation reactions performed in aqueous buffers.
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |
This data highlights the superior stability of PFP esters in an aqueous environment.
PFP Ester Bioconjugation Examples
The following table provides examples of bioconjugation using PFP esters, demonstrating their application with different biomolecules and the achievable degree of labeling.
| Biomolecule | PFP Ester Reagent | Molar Excess of PFP Ester | Reaction Conditions | Degree of Labeling (DOL) / Yield |
| Panitumumab (anti-EGFR mAb) | diSulfo-FNIR-PFP | 10-fold (sequential addition) | pH 7.0 PBS, 10% DMF, 4°C, 18 h | DOL ~1.7 |
| IgG | PEG PFP Ester | Not specified | pH 7.2 PBS, RT or 37°C, 30 min - 2h | ~2-5 PEG molecules per IgG |
| Lysozyme | PFP-functionalized phosphorylcholine (B1220837) polymers | Not specified | Not specified | ~80% or greater retention of enzymatic activity |
| Peptides (various) | Fmoc-amino acid Pfp ester | ~1:1 ratio with nucleophile | Flow reaction | High yields |
Experimental Protocols
General Protocol for Protein Bioconjugation with PFP Esters
This protocol provides a general workflow for the conjugation of a PFP ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
PFP ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5. Other suitable buffers include borate, carbonate, and HEPES.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the PFP Ester Solution:
-
Allow the PFP ester reagent to warm to room temperature before opening the vial to prevent moisture condensation.[1]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP ester solutions are susceptible to hydrolysis and should not be prepared for long-term storage.[1]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing or stirring. A 5 to 20-fold molar excess of the PFP ester over the protein is a common starting point.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction time may need to be optimized depending on the specific protein and PFP ester.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry. The DOL represents the average number of PFP ester molecules conjugated per protein molecule.[8]
-
Protocol for Site-Selective Antibody Labeling with PFP Esters
This protocol is adapted for the preferential labeling of the light chain of antibodies.[5]
Materials:
-
Antibody (e.g., human IgG)
-
PFP ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS with 10% DMF, pH 7.0
-
Purification equipment (e.g., centrifugal filters, dialysis)
Procedure:
-
Prepare the Antibody Solution:
-
Exchange the antibody into the Reaction Buffer to a concentration of approximately 1 mg/mL.
-
-
Prepare the PFP Ester Solution:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the PFP ester to the antibody solution.
-
For potentially higher degrees of labeling, a sequential addition approach can be used: add a 5-fold molar excess, incubate for 3 hours, then add another 5-fold molar excess and incubate for a further 15 hours.[5]
-
Incubate the reaction at 4°C for 18 hours.
-
-
Purify the Conjugate:
-
Purify the antibody conjugate using centrifugal filtration followed by dialysis to remove unreacted PFP ester and byproducts.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE under reducing conditions to confirm preferential light-chain labeling.
-
Determine the degree of labeling (DOL).
-
Mandatory Visualization
Caption: Reaction mechanism of PFP ester with a primary amine.
Caption: General experimental workflow for bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Diketone-PEG4-PFP Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker that enables the covalent conjugation of biomolecules through two distinct chemical reactions. This reagent contains a pentafluorophenyl (PFP) ester, which is highly reactive towards primary and secondary amines, and a diketone moiety, which specifically forms a covalent bond with lysine (B10760008) residues.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility to the linker, which is advantageous in applications such as antibody-drug conjugates (ADCs) and PROTACs.[4][5][6][7]
The PFP ester offers superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions in aqueous environments.[8][9][10][11][12] The diketone functionality provides an alternative or additional site for conjugation, particularly targeting lysine residues that may be less accessible to the PFP ester or for creating dual-labeled biomolecules.[1][2][3]
These application notes provide detailed protocols for utilizing the dual reactivity of this compound in bioconjugation experiments.
Reaction Mechanisms
The utility of this compound lies in its two orthogonal reactive groups.
1. PFP Ester Reaction with Primary Amines:
The PFP ester reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a slightly basic pH.[8][9]
Figure 1: Reaction of PFP ester with a primary amine.
2. Diketone Reaction with Lysine:
The diketone moiety reacts with the ε-amino group of a lysine residue to form a covalent bond.[1][2][3] The exact mechanism can be complex and may involve the formation of an imine intermediate followed by cyclization or other rearrangements to form a stable adduct. This reaction is typically favored under mildly acidic to neutral conditions.[8][13]
Figure 2: Reaction of the diketone moiety with a lysine residue.
Quantitative Data Summary
The following tables summarize the key reaction parameters for the PFP ester and diketone functionalities based on available literature for PFP esters and related dicarbonyl compounds. It is important to note that optimal conditions should be determined empirically for each specific application.
Table 1: Reaction Conditions for PFP Ester with Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[8][9] | Higher pH increases the rate of hydrolysis.[8] |
| Temperature | 4 - 37 °C[9][11] | Lower temperatures can be used for sensitive biomolecules.[8] |
| Reaction Time | 30 minutes - overnight[9][11] | Dependent on temperature, pH, and reactant concentrations. |
| Solvent | Aqueous buffers (PBS, Borate, Bicarbonate)[8] | 5-10% DMSO or DMF can be used as a co-solvent for solubility.[8] |
| Molar Ratio (Linker:Amine) | 2:1 to 10:1[8] | Higher excess may be needed for dilute protein solutions. |
| Quenching Reagent | Tris or Glycine buffer[9][11] | Quenches unreacted PFP ester. |
Table 2: Reaction Conditions for Diketone with Lysine Residues (Inferred from related chemistries)
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 7.0 | Optimal pH for imine formation is often mildly acidic.[8][13] |
| Temperature | 25 - 37 °C | Reaction rates are generally slower than PFP ester reactions. |
| Reaction Time | Several hours to overnight | Requires longer incubation times for significant conversion. |
| Solvent | Aqueous buffers (MES, HEPES) | Ensure compatibility with the biomolecule of interest. |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A higher excess is likely required due to lower reactivity. |
| Quenching Reagent | Hydroxylamine (B1172632) or other amine-containing buffers | Can be used to cap unreacted diketone groups. |
Experimental Protocols
Protocol 1: Conjugation via PFP Ester to Primary Amines
This protocol describes the general procedure for labeling a protein with this compound through its amine-reactive PFP ester functionality.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Biomolecule:
-
Prepare the Linker Solution:
-
Conjugation Reaction:
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PFP ester.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or HPLC.
-
Figure 3: Workflow for PFP ester-mediated conjugation.
Protocol 2: Proposed Sequential Dual-Labeling Strategy
Due to the differing optimal pH conditions for the PFP ester and diketone reactions, a sequential approach is recommended for dual labeling. This protocol outlines a potential workflow, starting with the more pH-sensitive PFP ester reaction.
Step A: PFP Ester Conjugation (pH 7.2-8.5)
-
Follow steps 1-6 of Protocol 1 to perform the initial labeling of primary amines.
-
After purification, characterize the conjugate to determine the degree of labeling (DOL) and protein concentration.
Step B: Diketone Conjugation (pH 5.0-7.0)
Materials:
-
PFP-ester labeled biomolecule from Step A
-
Diketone Reaction Buffer: 100 mM MES or HEPES, pH 5.0-7.0
-
Quenching solution (optional): 1 M Hydroxylamine, pH 7.0
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the PFP-ester labeled biomolecule into the Diketone Reaction Buffer using a desalting column or dialysis.
-
-
Diketone Reaction:
-
The this compound has already been conjugated, so the diketone moiety is now present on the biomolecule. The goal of this step is to react this diketone with an external molecule containing a lysine or primary amine. Alternatively, if the goal is to use the diketone to react with an internal lysine on the same protein, this step would involve adjusting the pH and allowing for an intramolecular reaction. For intermolecular conjugation:
-
Add the lysine-containing molecule to the solution of the diketone-modified biomolecule. A significant molar excess of the lysine-containing molecule may be required.
-
Incubate the reaction at room temperature to 37°C for several hours to overnight.
-
-
Quenching (Optional):
-
If desired, add a quenching reagent like hydroxylamine to react with any remaining diketone groups.
-
-
Purification and Characterization:
-
Purify the dual-labeled conjugate to remove the excess lysine-containing molecule and byproducts.
-
Characterize the final product using appropriate analytical techniques to confirm dual conjugation.
-
Figure 4: Proposed sequential dual-labeling workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - PFP ester hydrolysis- Low protein concentration- Inactive biomolecule | - Prepare fresh linker solution- Increase protein concentration- Increase molar excess of linker- Optimize pH and reaction time |
| Protein Precipitation | - High concentration of organic solvent- Change in protein pI after conjugation | - Keep co-solvent concentration below 10%- Perform conjugation at a lower concentration- Screen different buffers |
| Non-specific Labeling | - Reaction conditions favoring side reactions | - Optimize pH for the specific reactive group- Consider a sequential labeling strategy with purification between steps |
Conclusion
This compound is a versatile tool for creating well-defined bioconjugates. The superior stability of the PFP ester allows for efficient labeling of primary amines, while the diketone moiety offers a secondary, orthogonal site for conjugation to lysine residues. By carefully controlling the reaction conditions, particularly pH, researchers can achieve either single or dual labeling of biomolecules to advance their research in areas such as drug delivery, diagnostics, and proteomics. The provided protocols offer a starting point for developing optimized conjugation strategies tailored to specific applications.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diketone Linkers, Diketone-PEG, AZD Linkers | BroadPharm [broadpharm.com]
- 7. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles with Diketone-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Functionalization with biocompatible polymers such as polyethylene (B3416737) glycol (PEG) can enhance nanoparticle stability, prolong circulation time, and reduce immunogenicity.[1] Diketone-PEG4-PFP ester is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This molecule comprises three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary and secondary amines on the nanoparticle surface. PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation in aqueous buffers.[1][2]
-
Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer (four ethylene (B1197577) glycol units) that imparts water solubility and biocompatibility to the modified nanoparticles. The PEG linker helps to create a hydrated layer on the nanoparticle surface, which can minimize non-specific protein adsorption and uptake by the reticuloendothelial system (RES).
-
Diketone: This functional group can react with specific amino acid residues, such as the lysine (B10760008) residue in the active site of some catalytic antibodies, allowing for targeted conjugation of the nanoparticle to specific biomolecules.[3]
These application notes provide detailed protocols for the surface modification of various nanoparticle platforms with this compound, along with expected quantitative data and visualizations of the experimental workflows.
Data Presentation
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification
| Nanoparticle Type | Parameter | Before Modification | After Modification with this compound |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 35.8 ± 2.1 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.21 ± 0.04 | |
| Zeta Potential (mV) | -35.2 ± 2.5 | -10.8 ± 1.9 | |
| Surface Plasmon Resonance (nm) | 520 | 525 | |
| Liposomes | Hydrodynamic Diameter (nm) | 105.3 ± 3.1 | 120.1 ± 3.8 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | |
| Zeta Potential (mV) | -25.7 ± 2.1 | -8.2 ± 1.5 | |
| PLGA Nanoparticles | Hydrodynamic Diameter (nm) | 150.8 ± 4.5 | 168.2 ± 5.1 |
| Polydispersity Index (PDI) | 0.18 ± 0.04 | 0.22 ± 0.05 | |
| Zeta Potential (mV) | -40.1 ± 3.3 | -15.6 ± 2.8 |
Table 2: Quantitative Analysis of Surface Modification and Drug Delivery Potential
| Nanoparticle Type | Surface Modification Efficiency (%) | Drug Loading Capacity (%) | Drug Release at 24h (%) (pH 7.4) | Drug Release at 24h (%) (pH 5.5) |
| Gold Nanoparticles (AuNPs) | 85 ± 5 | 5.2 ± 0.4 | 15.3 ± 1.2 | 35.7 ± 2.1 |
| Liposomes | 92 ± 4 | 12.8 ± 0.9 | 10.1 ± 0.8 | 45.3 ± 3.2 |
| PLGA Nanoparticles | 88 ± 6 | 8.5 ± 0.7 | 20.5 ± 1.5 | 60.1 ± 4.5 |
Experimental Protocols
General Considerations
-
Reagent Handling: this compound is moisture-sensitive. Store at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4]
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES at a pH range of 7.2-8.0 for the conjugation reaction. Avoid buffers containing primary amines like Tris, as they will compete for reaction with the PFP ester.[4]
-
Solvent for Linker: Dissolve the this compound in a minimal amount of a dry organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage.[4]
Protocol 1: Surface Modification of Amine-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of this compound to AuNPs that have been pre-functionalized with a layer of amine-containing ligands (e.g., cysteamine (B1669678) or amine-terminated PEG).
Materials:
-
Amine-functionalized AuNPs (20 nm) dispersed in water
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Preparation of AuNPs:
-
Synthesize or obtain amine-functionalized AuNPs.
-
Wash the AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes) and resuspend in the Reaction Buffer to remove any residual reactants. Repeat this step twice.
-
Adjust the concentration of AuNPs to 1 mg/mL in the Reaction Buffer.
-
-
Preparation of Linker Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
To the AuNP dispersion, add the this compound solution at a 50-fold molar excess relative to the estimated surface amine groups on the AuNPs.
-
Gently mix the reaction mixture and incubate for 2 hours at room temperature with continuous stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP esters. Incubate for 30 minutes at room temperature.
-
Purify the modified AuNPs by centrifugation (12,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in fresh Reaction Buffer.
-
Repeat the centrifugation and resuspension steps three times to ensure the removal of unreacted linker and byproducts.
-
-
Characterization:
-
Resuspend the final pellet in the desired buffer for characterization.
-
Analyze the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation by monitoring the shift in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Protocol 2: Surface Modification of Amine-Functionalized Liposomes
This protocol details the modification of liposomes formulated with amine-containing lipids (e.g., DOPE or DSPE-PEG-Amine).
Materials:
-
Pre-formed liposomes containing an amine-functionalized lipid
-
This compound
-
Reaction Buffer: 0.1 M HEPES buffer with 0.15 M NaCl, pH 8.0
-
Anhydrous DMF
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
Procedure:
-
Preparation of Liposomes:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution.
-
The lipid composition should include an amine-bearing lipid (e.g., 5 mol% DSPE-PEG-Amine).
-
-
Preparation of Linker Solution:
-
Immediately prior to conjugation, dissolve this compound in anhydrous DMF to a concentration of 20 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the concentration of the liposome (B1194612) suspension to 10 mg/mL total lipid in the Reaction Buffer.
-
Add the this compound solution to the liposome suspension at a 20-fold molar excess relative to the amine-lipid content.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through an SEC column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the modified liposomes.
-
-
Characterization:
-
Determine the hydrodynamic diameter and zeta potential of the purified liposomes using DLS.
-
Quantify the conjugation efficiency using a suitable assay for the diketone group or by monitoring the disappearance of primary amines (e.g., TNBSA assay).
-
Protocol 3: Surface Modification of Amine-Functionalized PLGA Nanoparticles
This protocol outlines the surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The amine groups can be introduced by blending PLGA with a PLGA-PEG-Amine copolymer during nanoparticle formulation.
Materials:
-
PLGA nanoparticles with surface amine groups
-
This compound
-
Reaction Buffer: 0.1 M Borate Buffer, pH 8.0
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Anhydrous DMSO
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Preparation of PLGA Nanoparticles:
-
Fabricate PLGA nanoparticles using a method like emulsion-solvent evaporation, incorporating a PLGA-PEG-Amine copolymer in the organic phase.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water to remove residual surfactants and solvents.
-
-
Preparation of Linker Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 15 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Resuspend the PLGA nanoparticles in the Reaction Buffer to a concentration of 5 mg/mL.
-
Add the this compound solution to the nanoparticle suspension at a 100-fold molar excess relative to the available amine groups.
-
React for 3 hours at room temperature with continuous stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 100 mM and react for 1 hour to quench unreacted PFP esters.
-
Purify the modified nanoparticles using centrifugal filter units. Wash the nanoparticles by repeated centrifugation and resuspension in the desired buffer.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified nanoparticles by DLS.
-
Assess the extent of surface modification using X-ray Photoelectron Spectroscopy (XPS) to detect the fluorine signal from the PFP group (before quenching) or by quantifying the diketone moiety.
-
Visualizations
Caption: Experimental workflow for the surface modification of nanoparticles.
Caption: Targeted drug delivery and intracellular action pathway.
References
Application Notes and Protocols for Targeted Drug Delivery Using Diketone-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diketone-PEG4-PFP ester is a heterobifunctional linker designed for advanced targeted drug delivery applications. This linker combines three key chemical moieties to facilitate the development of sophisticated bioconjugates:
-
Pentafluorophenyl (PFP) Ester: A highly reactive functional group for stable amide bond formation with primary and secondary amines on therapeutic agents or targeting ligands. PFP esters offer greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2][3]
-
Polyethylene Glycol (PEG) Spacer (PEG4): A short, hydrophilic PEG chain that enhances the solubility and biocompatibility of the conjugate.[4][5][6] PEGylation can also improve the pharmacokinetic properties of a drug by increasing its hydrodynamic volume, which can reduce renal clearance and prolong circulation time.[][8][9]
-
Diketone Moiety: A functional group that can be utilized for specific targeting strategies. Diketones, particularly 1,3-diketones, can react with specific amino acid residues, such as the ε-amino group of lysine (B10760008), under certain conditions.[10] This functionality can be exploited for targeting proteins or other biological molecules with accessible and reactive lysine residues.
This document provides detailed application notes and protocols for the use of this compound in the development of targeted drug delivery systems.
Principle of Action and Experimental Workflow
The fundamental principle behind using this compound is to create a stable conjugate between a therapeutic agent and a targeting moiety. The PFP ester end allows for the covalent attachment of a drug or a targeting ligand, while the diketone end can be used to attach to a corresponding functionality on the other component. A common strategy involves attaching a targeting antibody to the PFP ester end and then using the diketone to either directly interact with a target or to conjugate a drug.
Below is a generalized experimental workflow for developing a targeted drug delivery system using this linker.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. coconote.app [coconote.app]
- 10. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diketone-PEG4-PFP Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional chemical probe designed for applications in proteomics and chemical biology. This reagent features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a diketone group, connected by a flexible polyethylene (B3416737) glycol (PEG4) spacer. The PFP ester provides a highly efficient amine-reactive handle for conjugation to primary and secondary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues. PFP esters offer greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more controlled and efficient conjugation. The diketone functionality allows for the specific covalent modification of lysine residues. This dual reactivity makes this compound a versatile tool for a range of proteomics applications, including targeted protein enrichment, chemical crosslinking, and the development of novel bioconjugates.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C27H25F5N2O9 |
| Molecular Weight | 647.5 g/mol |
| Reactive Groups | Pentafluorophenyl (PFP) Ester, Diketone |
| Spacer Arm | PEG4 (Polyethylene Glycol, 4 units) |
| Reactivity | PFP Ester: Primary and secondary amines (e.g., Lysine, N-terminus); Diketone: Lysine |
Application 1: Targeted Enrichment of Specific Lysine-Modified Proteins
This application note describes a workflow for the enrichment of a specific protein of interest (POI) from a complex biological lysate, followed by the identification of accessible and reactive lysine residues on the POI using the diketone functionality of the probe. This method is particularly useful for validating drug-target engagement or for mapping the surface accessibility of a purified protein.
Experimental Workflow
The overall workflow involves the initial conjugation of a purified antibody or a small molecule ligand to the PFP ester of the this compound. This functionalized "bait" is then used to capture the POI from a cell lysate. Subsequently, the diketone group of the captured probe-POI complex is induced to react with a proximal lysine residue on the POI. The modified protein is then digested, and the labeled peptides are analyzed by mass spectrometry to identify the specific site of modification.
Experimental Protocol
1. Functionalization of the Bait Molecule:
-
Reagents:
-
Purified antibody or amine-containing small molecule ligand (1-5 mg/mL in PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
Desalting column.
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the antibody/ligand solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
2. Target Protein Capture and Lysine Labeling:
-
Reagents:
-
Functionalized bait molecule.
-
Cell lysate (prepared in a non-amine containing buffer like PBS with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or specific competitive ligand).
-
-
Procedure:
-
Immobilize the functionalized bait on an appropriate affinity resin (e.g., Protein A/G beads for antibodies).
-
Incubate the immobilized bait with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
To induce the diketone-lysine reaction, incubate the resin-bound complexes in PBS, pH 7.4, for 1 hour at 37°C.
-
Elute the protein complexes from the resin using the appropriate elution buffer.
-
3. Sample Preparation for Mass Spectrometry:
-
Reagents:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
Procedure:
-
Denature the eluted proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip.
-
4. LC-MS/MS Analysis:
-
Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Include a variable modification corresponding to the mass of the diketone-labeled lysine residue.
Expected Quantitative Data
The following table shows representative data from an experiment to identify labeled lysine residues on a target protein (Protein X) after enrichment.
| Peptide Sequence | Modified Lysine Position | Precursor m/z | Mass Error (ppm) | Andromeda Score |
| K.VYLGS(ph)AEIK.L | K8 | 621.3456 | 1.2 | 150 |
| R.TLLGQIGK.L | K15 | 489.2987 | 0.8 | 125 |
| K.DLPSDLFK.T | K25 | 512.7890 | 1.5 | 110 |
| K.VLPVPQK.A | K42 | 450.2765 | 0.5 | 135 |
Application 2: Crosslinking-Mass Spectrometry (XL-MS) for Protein-Protein Interaction Studies
This application note details the use of this compound as a chemical crosslinker to study protein-protein interactions (PPIs) in a purified protein complex or in a complex cellular lysate. The PFP ester reacts with a primary amine on one protein, and the diketone group reacts with a lysine residue on an interacting protein, thus covalently linking the two proteins.
Experimental Workflow
The XL-MS workflow involves treating the protein sample with the this compound, followed by quenching the reaction. The crosslinked proteins are then denatured, reduced, alkylated, and digested with a protease. The resulting mixture of linear and crosslinked peptides is then analyzed by LC-MS/MS. Specialized software is used to identify the crosslinked peptides, which provides distance constraints and information about the protein-protein interaction interface.
Experimental Protocol
1. Crosslinking Reaction:
-
Reagents:
-
Purified protein complex or cell lysate (1-2 mg/mL in a non-amine, non-sulfhydryl containing buffer like HEPES or PBS, pH 7.5).
-
This compound.
-
Anhydrous DMF or DMSO.
-
Quenching buffer (1 M Tris-HCl, pH 8.0).
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add the crosslinker to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
(Optional) Verify crosslinking by running a small aliquot of the reaction on an SDS-PAGE gel. The appearance of higher molecular weight bands indicates successful crosslinking.
-
2. Sample Preparation for Mass Spectrometry:
-
Follow the same procedure as described in Application 1, Section 3 for denaturation, reduction, alkylation, and digestion.
3. LC-MS/MS Analysis:
-
Analyze the digested peptide mixture on a high-resolution mass spectrometer.
-
Use a data acquisition strategy optimized for crosslinked peptides, which often involves higher energy collisional dissociation (HCD) and/or electron transfer dissociation (ETD) fragmentation.
4. Data Analysis:
-
Use specialized software for crosslink identification (e.g., pLink, XlinkX, MaxLynx).
-
The software will search the MS/MS spectra for pairs of peptides that are linked by the crosslinker, taking into account the mass of the crosslinker and the masses of the two peptides.
-
The output will be a list of identified crosslinked peptides, the proteins they belong to, and the specific lysine residues that are crosslinked.
Expected Quantitative Data
The following table provides an example of identified crosslinks between two interacting proteins, Protein A and Protein B.
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Crosslinker | Score |
| Protein A | K121 | Protein B | K45 | Diketone-PEG4-PFP | 95.6 |
| Protein A | K150 | Protein B | K78 | Diketone-PEG4-PFP | 88.2 |
| Protein A | K210 | Protein A | K235 | Diketone-PEG4-PFP | 75.1 |
| Protein B | K92 | Protein B | K110 | Diketone-PEG4-PFP | 81.5 |
This data can be used to build a low-resolution model of the protein-protein interaction interface.
Safety Information
This compound should be handled in a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for more detailed information.
Application Notes and Protocols for Diketone-PEG4-PFP Ester in Peptide and Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketone-PEG4-PFP ester is a heterobifunctional crosslinker designed for the versatile labeling and conjugation of biomolecules. This reagent features two distinct reactive moieties: a pentafluorophenyl (PFP) ester for efficient reaction with primary amines, and a diketone group for specific targeting of arginine residues. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it an invaluable tool in drug development, diagnostics, and proteomics research.
The PFP ester offers superior stability in aqueous solutions compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2] The diketone functionality provides an alternative to traditional lysine-based conjugation, enabling the specific modification of arginine residues, which are often less abundant and may reside in key functional domains of proteins and peptides.[3][4][5]
These application notes provide detailed protocols for the labeling of peptides and amine-modified oligonucleotides using this compound, along with comparative data and workflow diagrams to guide researchers in their experimental design.
Data Presentation
Table 1: Comparative Hydrolytic Stability of PFP and NHS Esters
| Active Ester | pH | Half-life in Aqueous Buffer | Reference(s) |
| NHS Ester | 7.0 | Hours | [1] |
| NHS Ester | 8.0 | Minutes | [1] |
| PFP Ester | 7.2 - 8.5 | More resistant to hydrolysis than NHS esters | [6][7] |
Table 2: Illustrative Labeling Efficiency and Yield for this compound Conjugation*
| Biomolecule | Target Residue | Molar Ratio (Linker:Biomolecule) | Reaction Time | Labeling Efficiency (%) | Final Yield (%) |
| Peptide (with primary amine) | N-terminus/Lysine | 10:1 | 2 hours | > 90 | > 80 |
| Peptide (with arginine) | Arginine | 20:1 | 4 hours | > 85 | > 75 |
| Amine-modified Oligonucleotide | 5'- or 3'-Amine | 15:1 | 4 hours | > 85 | > 70 |
*The data presented in this table are illustrative and based on typical efficiencies for PFP ester and diketone conjugations. Actual results may vary depending on the specific peptide or oligonucleotide sequence, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol details the two-step labeling of a peptide, first targeting a primary amine (N-terminus or lysine) with the PFP ester, followed by conjugation to an arginine-containing biomolecule via the diketone moiety.
Materials:
-
This compound
-
Peptide with a primary amine (Peptide-NH2)
-
Arginine-containing peptide or protein (Peptide-Arg)
-
Reaction Buffer A: 100 mM sodium bicarbonate buffer, pH 8.5
-
Reaction Buffer B: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or HPLC for purification
Procedure:
Step 1: PFP Ester Reaction with Peptide-NH2
-
Dissolve Peptide-NH2 in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 5- to 15-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.[6]
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting Diketone-PEG4-Peptide conjugate using a desalting column or reverse-phase HPLC to remove excess crosslinker and byproducts.
Step 2: Diketone Reaction with Peptide-Arg
-
Lyophilize the purified Diketone-PEG4-Peptide conjugate.
-
Dissolve the lyophilized conjugate and the Peptide-Arg in Reaction Buffer B. A molar ratio of 1:1 to 1:5 (Diketone-PEG4-Peptide : Peptide-Arg) is recommended as a starting point.
-
Incubate the reaction for 2-12 hours at 37°C. The reaction of diketones with arginine can be slower than amine reactions.[3][5]
-
Monitor the reaction progress by LC-MS to observe the formation of the final conjugate.
-
Purify the final peptide-peptide conjugate by size-exclusion chromatography or HPLC.
Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol describes the labeling of a 5'- or 3'-amine-modified oligonucleotide.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0[8]
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns (e.g., Glen Gel-Pak™) or ethanol (B145695) precipitation for purification[8]
Procedure:
-
Dissolve the amine-modified oligonucleotide in sterile, nuclease-free water to a concentration of 1-5 mM.
-
Add an equal volume of 2X Conjugation Buffer.
-
Immediately before use, prepare a 10-20 mg/mL solution of this compound in anhydrous DMF.[8]
-
Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution.
-
Vortex the mixture and allow it to react for at least 4 hours at room temperature, or overnight for convenience.[8]
-
Purify the labeled oligonucleotide using a desalting column or by ethanol precipitation to remove excess labeling reagent.
-
The resulting Diketone-PEG4-Oligonucleotide can be further conjugated to an arginine-containing molecule following Step 2 of Protocol 1.
Visualizations
Caption: Workflow for two-step peptide-peptide conjugation.
Caption: Reaction pathways of the bifunctional linker.
Caption: Functional components of the crosslinker.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Diketone-PEG4-PFP Ester for Mass Spectrometry-Based Structural proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of cross-linking reagent is critical for successful XL-MS experiments. Diketone-PEG4-PFP ester is a heterobifunctional cross-linker designed for the study of protein structures and interactions. This reagent features an amine-reactive pentafluorophenyl (PFP) ester and a diketone group, connected by a polyethylene (B3416737) glycol (PEG) spacer. The PFP ester provides high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, ensuring efficient cross-linking.[1][2][3][4] The diketone functionality can form a covalent bond with specific amino acid residues, such as lysine (B10760008), providing valuable distance constraints for structural modeling.[5] The PEG4 spacer arm offers a defined length, contributing to the precision of these structural measurements. These application notes provide a detailed protocol for utilizing this compound in XL-MS workflows.
Principle of Operation
The this compound cross-linker facilitates the covalent linkage of amino acid residues in proximity within a single protein or between interacting proteins. The cross-linking process involves a two-step reaction. Initially, the amine-reactive PFP ester forms a stable amide bond with primary or secondary amines, predominantly the ε-amino group of lysine residues.[2][4] Subsequently, the diketone group reacts with another suitable amino acid residue, such as the ε-amino group of a lysine residue, to form a stable covalent bond.[5] Following cross-linking, the protein sample is subjected to enzymatic digestion, and the resulting peptide mixture is analyzed by mass spectrometry to identify the cross-linked peptides. The identification of these cross-linked peptides provides spatial constraints that are used to infer protein-protein interactions and for the structural modeling of protein complexes.[6][7]
Experimental Workflow
The overall experimental workflow for using this compound in a cross-linking mass spectrometry study is depicted below. The process begins with the preparation of the protein sample, followed by the cross-linking reaction, enzymatic digestion, and finally, mass spectrometric analysis of the resulting peptides.
Detailed Protocols
Protein Sample Preparation
-
Buffer Selection: It is crucial to use a buffer that does not contain primary amines (e.g., Tris) as they will compete with the protein for reaction with the PFP ester.[8] Recommended buffers include HEPES, phosphate, or bicarbonate buffers at a pH range of 7.2-8.5.[3]
-
Protein Concentration: The optimal protein concentration will vary depending on the protein or protein complex being studied. A starting concentration in the range of 0.1-2 mg/mL is recommended.
This compound Stock Solution Preparation
-
Reagent Handling: this compound is moisture-sensitive.[8] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent: Immediately before use, dissolve the this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-50 mM.
Cross-linking Reaction
-
Molar Excess: The optimal molar excess of the cross-linker over the protein will need to be determined empirically. A starting point is to test a range of molar ratios, such as 20:1, 50:1, and 100:1 (cross-linker:protein).
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein sample while gently vortexing. Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: To stop the cross-linking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation: Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.
-
Reduction: Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate (100 mM, pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, is highly recommended for the analysis of cross-linked peptides.[9]
-
Data Acquisition: Employ a data-dependent acquisition method, prioritizing the fragmentation of precursor ions with higher charge states (≥3+), as cross-linked peptides are typically larger and carry a higher charge.
Data Analysis
-
Specialized Software: The identification of cross-linked peptides requires specialized software such as pLink, xQuest, or MeroX. These programs can identify the specific peptide sequences and the linked amino acid residues.
-
Database Searching: Search the acquired MS/MS spectra against a protein sequence database containing the protein(s) of interest. The search parameters should include the mass modification of the cross-linker and the specificities of the cross-linking reaction.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a cross-linking experiment. The data includes the identified cross-linked peptides, the specific residues involved, the precursor mass, and the software score.
| Cross-link ID | Protein(s) | Peptide 1 | Residue 1 | Peptide 2 | Residue 2 | Precursor m/z | Charge | Score |
| XL-001 | Protein A | T...K | K123 | I...R | K145 | 890.1234 | 4+ | 150 |
| XL-002 | Protein A | V...R | K210 | F...K | K250 | 950.4567 | 3+ | 125 |
| XL-003 | Protein A - Protein B | G...K | K56 | L...R | K88 | 1020.7890 | 5+ | 200 |
| XL-004 | Protein B | A...R | K112 | M...K | K130 | 780.9876 | 4+ | 180 |
Visualizations
Cross-linking Reaction Mechanism
The following diagram illustrates the two-step reaction mechanism of this compound with lysine residues on a protein.
Application in Protein Interaction Studies
This diagram shows how this compound can be used to identify intra-protein and inter-protein cross-links, providing structural information.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low cross-linking efficiency | Suboptimal pH or buffer composition. | Ensure the use of an amine-free buffer with a pH between 7.2 and 8.5. |
| Insufficient molar excess of cross-linker. | Increase the molar ratio of cross-linker to protein. | |
| Hydrolysis of the PFP ester. | Prepare the cross-linker solution immediately before use in a dry, amine-free solvent. | |
| No cross-links identified | Protein complex dissociation. | Optimize protein purification and handling to maintain complex integrity. |
| Inefficient enzymatic digestion. | Ensure complete denaturation, reduction, and alkylation before digestion. Optimize trypsin-to-protein ratio and digestion time. | |
| Inappropriate MS acquisition settings. | Optimize the MS method to select for higher charge state precursors. | |
| High degree of protein aggregation | Excessive cross-linking. | Reduce the molar excess of the cross-linker or decrease the reaction time. |
Conclusion
This compound is a valuable tool for researchers in structural biology and drug development. Its unique combination of a highly reactive and stable PFP ester with a diketone functionality provides a robust method for capturing protein-protein interactions and defining the architecture of protein complexes. The detailed protocols and guidelines presented in these application notes are intended to facilitate the successful implementation of this cross-linker in mass spectrometry-based structural proteomics workflows.
References
- 1. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 5. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 6. A new crosslinker for mass spectrometric analysis of the quaternary structure of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Diketone-PEG4-PFP ester conjugation
Welcome to the technical support center for Diketone-PEG4-PFP ester conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A this compound is a chemical crosslinker. It contains a diketone group, a polyethylene (B3416737) glycol (PEG) spacer (with 4 PEG units), and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group used to form stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on proteins.[1][2] The diketone functional group can be used for subsequent reactions, potentially forming a covalent bond with specific lysine residues in the active site of a catalytic antibody.[3]
Q2: Why use a PFP ester instead of a more common NHS ester?
PFP esters offer greater resistance to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][4][5][6] This increased stability can lead to more efficient and reproducible conjugation reactions, especially in aqueous buffers.[7][8]
Q3: How should I store the this compound?
Diketone-PEG4-PFP esters are moisture-sensitive.[5][9] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]
Q4: Can I prepare stock solutions of the PFP ester?
It is highly recommended to prepare solutions of the PFP ester immediately before use.[4][5][10] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade into a non-reactive carboxylic acid over time.[4][5]
Q5: What are the recommended solvents for dissolving the this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[4][10]
Q6: What is the optimal pH for the conjugation reaction?
A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[1][4][7] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which will reduce the efficiency of the desired conjugation reaction.[1][4]
Troubleshooting Guide: Low Conjugation Yield
Q: I am observing a low yield in my this compound conjugation. What are the possible causes and how can I improve the outcome?
A: Low conjugation yield can be attributed to several factors related to reaction conditions, reagent quality, and the purification process. The following table outlines common issues and their solutions.
| Potential Cause | Recommended Solution |
| Degraded PFP Ester | The quality of the PFP ester can vary between batches or due to improper storage. Always store PFP esters at -20°C with a desiccant.[4] It is advisable to test a new batch with a small-scale control reaction.[4] Prepare the PFP ester solution immediately before use.[5][10] |
| Hydrolysis of PFP Ester | The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis.[4] While more stable than NHS esters, PFP esters can still hydrolyze, especially at a high pH.[4][11] Maintain the reaction pH between 7.2 and 8.5.[1] Avoid preparing large stock solutions of the PFP ester.[5] |
| Suboptimal pH | If the pH is too low (below 7.2), the primary amines on the target molecule will be protonated and less nucleophilic, leading to a reduced reaction rate.[7] If the pH is too high (above 8.5), the rate of hydrolysis of the PFP ester will increase, reducing the amount of reagent available for conjugation.[1] Use a calibrated pH meter to ensure the reaction buffer is within the optimal range. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, significantly lowering the conjugation yield.[5][7][11] Ensure your biomolecule is in a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[7] If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[10] |
| Insufficient Molar Excess of PFP Ester | A low molar ratio of PFP ester to the target amine can result in incomplete conjugation. A typical starting point is a 5- to 15-fold molar excess of the PFP ester to the protein.[7] The optimal ratio may need to be determined empirically.[1] |
| Poor Solubility of Reagents | The PFP ester, dissolved in an organic solvent, may not disperse well in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture slowly with gentle but thorough mixing.[4] The final concentration of the organic co-solvent (DMSO or DMF) should ideally be less than 10% to avoid denaturation of proteins.[7][9] |
| Inefficient Purification | The PEGylation process often results in a complex mixture of unreacted protein, unreacted PEG, and proteins with varying numbers of attached PEG molecules.[] The choice of purification method is critical for isolating the desired conjugate. Size exclusion chromatography (SEC) is effective at removing unreacted PEG, while ion-exchange chromatography (IEX) can separate proteins based on the degree of PEGylation.[][13][14][15] |
Experimental Protocols
Standard Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline for conjugating a this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein with free amine groups
-
Reaction Buffer: 100 mM sodium bicarbonate or 100 mM phosphate (B84403) buffer, pH 8.0-8.5. Avoid buffers containing primary amines.[7][16]
-
Anhydrous Organic Solvent: DMSO or DMF
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Desalting columns for buffer exchange
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar equivalent of the PFP ester solution to the stirring protein solution.[7] A 5- to 15-fold molar excess of the PFP ester to the protein is a good starting point.[7]
-
Ensure the final concentration of the organic co-solvent is below 10% to prevent protein denaturation.[7][9]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][7] Gentle stirring can improve efficiency.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[11]
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.[7]
-
For further purification to separate conjugates with different degrees of PEGylation, chromatographic techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be employed.[][14][15]
-
Purification Protocol for PEGylated Proteins
The purification of the PEGylated protein is crucial to remove unreacted starting materials and byproducts.
1. Removal of Unreacted PEG-PFP Ester:
-
Size Exclusion Chromatography (SEC) / Desalting: This is an effective first step to remove low molecular weight byproducts and unreacted PEG reagents from the much larger protein conjugate.[][15]
2. Separation of PEGylated from Un-PEGylated Protein:
-
Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins.[][13] This change in charge allows for the separation of un-PEGylated protein from PEGylated species.[14] Cation-exchange chromatography is often the method of choice.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC can serve as a supplementary purification step to IEX, though it may have lower capacity and resolution.[]
-
Reversed-Phase Chromatography (RPC): RPC is widely used for purifying peptides and small proteins and can be effective on an analytical scale for separating positional isomers of PEGylated conjugates.[]
Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Troubleshooting logic for low yield in PFP ester conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Technical Support Center: Ester Hydrolysis Rates and Protocols
This technical support center provides guidance on the hydrolysis rates of amine-reactive esters, specifically comparing Diketone-PEG4-PFP esters to NHS esters. You will find troubleshooting advice, quantitative data, and detailed experimental protocols to assist in your research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a PFP ester over an NHS ester in bioconjugation?
A1: The primary advantage of using a Pentafluorophenyl (PFP) ester is its greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4] This increased stability leads to more efficient and reproducible conjugation reactions, particularly when working with valuable or limited biomolecules.[1]
Q2: How does pH affect the hydrolysis rate of these esters?
A2: The hydrolysis rate of both PFP and NHS esters is significantly influenced by pH. The rate of hydrolysis increases as the pH becomes more alkaline.[1][2] While a pH range of 7.2 to 8.5 is optimal for the desired reaction with primary amines, higher pH values within this range will accelerate the competing hydrolysis reaction.[1][3]
Q3: Can I expect the Diketone-PEG4 moiety to significantly alter the hydrolysis rate of the PFP ester?
-
PEG Chain: The hydrophilic Polyethylene (B3416737) Glycol (PEG) chain may slightly influence the local environment of the ester, potentially affecting its accessibility to water. Some studies on PEGylated hydrogels suggest that factors like PEG chain length and hydrophobicity of adjacent groups can impact hydrolysis rates.[5]
-
Diketone Group: The diketone group is unlikely to have a direct electronic effect on the ester's stability but contributes to the overall steric environment of the molecule.
However, the inherent stability of the PFP ester is the dominant factor, and it will still be significantly more stable than a comparable NHS ester.
Q4: What are the signs of significant ester hydrolysis in my conjugation reaction?
A4: Significant hydrolysis of your PFP or NHS ester can lead to low or no conjugation efficiency. If you observe that your protein or molecule of interest is not being labeled as expected, premature hydrolysis of the reactive ester is a likely cause. This can be confirmed by analytical methods such as HPLC, where you would see a decrease in the peak corresponding to the active ester and an increase in the peak of the hydrolyzed carboxylic acid.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the PFP/NHS ester: The ester was exposed to aqueous buffer for too long before reacting with the amine. | Prepare the ester solution immediately before use. Minimize the time the ester is in an aqueous environment before the addition of the amine-containing molecule.[1] |
| Incorrect pH: The reaction buffer pH is too low (amine is protonated and not nucleophilic) or too high (hydrolysis is too rapid). | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for PFP esters.[3] Verify the pH of your buffer before starting the reaction. | |
| Presence of competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule for reaction with the ester. | Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[6] If necessary, perform a buffer exchange on your sample before conjugation. | |
| Improper storage of the ester: The ester has been exposed to moisture during storage, leading to degradation. | Store PFP and NHS esters at -20°C with a desiccant.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] | |
| Inconsistent Results Between Experiments | Variable quality of the ester: The ester may have degraded due to improper handling or storage. | Always handle the ester in a dry environment and prepare solutions fresh for each experiment. Consider qualifying a new batch of the ester with a small-scale control reaction.[1] |
| Inconsistent reaction times or temperatures: Variations in incubation time or temperature can affect the extent of both the conjugation and hydrolysis reactions. | Standardize your reaction protocol, ensuring consistent incubation times and temperatures for all experiments. |
Quantitative Data: Hydrolysis Rate Comparison
PFP esters are demonstrably more stable in aqueous environments than NHS esters. The following tables summarize available data on their relative stability.
Table 1: Comparative Stability of Active Esters
| Active Ester | Solvent System | Half-life (t½) |
| PFP Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |
| NHS Ester | Aqueous Acetonitrile | ~140 hours |
This data highlights the significantly greater stability of PFP esters in a solution containing water.[1] In a separate study, a PFP ester was found to be approximately 6-fold more stable than an NHS ester in aqueous acetonitrile.[7]
Table 2: pH-Dependent Hydrolysis of PEG-NHS Ester
| pH | Half-life (t½) |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
This data for a PEGylated NHS ester illustrates the dramatic increase in hydrolysis rate with an increase in pH. While specific data for Diketone-PEG4-PFP ester is not available, a similar trend of increasing hydrolysis at higher pH is expected, though the overall half-lives would be significantly longer.[8]
Experimental Protocols
Protocol 1: Monitoring Ester Hydrolysis Rate by HPLC
This protocol allows for the quantitative comparison of the hydrolysis rates of this compound and a corresponding NHS ester.
Materials:
-
This compound
-
Corresponding NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4 (or other desired pH)
-
Quenching Solution: Mobile phase used for HPLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare Stock Solutions: Dissolve the this compound and the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Prepare these solutions immediately before use.
-
Initiate Hydrolysis: Add a small aliquot of the ester stock solution to the reaction buffer at a final concentration of 1 mM. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately dilute the withdrawn aliquot into the quenching solution (HPLC mobile phase) to stop the hydrolysis reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of Mobile Phase A and B to separate the active ester from the hydrolyzed carboxylic acid.
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed product peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the peak area of the remaining active ester at each time point.
-
Plot the natural logarithm of the ester peak area versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the hydrolysis pathways for both this compound and a generic NHS ester.
Caption: Hydrolysis pathways of PFP and NHS esters.
This diagram illustrates the general mechanism of hydrolysis for both PFP and NHS esters, which proceeds through a tetrahedral intermediate upon nucleophilic attack by water.
Caption: Experimental workflow for hydrolysis rate determination.
This flowchart outlines the key steps for experimentally determining the hydrolysis rate of an active ester using HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation with Diketone-PEG4-PFP ester conjugates
Welcome to the technical support center for Diketone-PEG4-PFP ester conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing aggregation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its components?
A1: A this compound is a heterobifunctional crosslinker. Let's break down its components:
-
Diketone: This functional group is typically used for bioorthogonal "click chemistry" reactions. Ketones are generally inert to biological functional groups.[1][2] The diketone motif can exist in equilibrium between a keto and an enol form.[3]
-
PEG4: This is a short spacer arm made of four polyethylene (B3416737) glycol units. PEG spacers are known to be hydrophilic, non-toxic, and non-immunogenic.[4][5] They increase the solubility of the conjugate, which can help prevent aggregation.[4][6][7]
-
PFP ester (Pentafluorophenyl ester): This is a reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on the surface of a protein.[8][9][10] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other common amine-reactive esters like NHS esters, leading to more efficient reactions.[8][11][12]
Q2: What are the primary causes of aggregation when using this crosslinker?
A2: Aggregation during conjugation can be caused by several factors:
-
Hydrophobicity of the crosslinker: While the PEG4 spacer adds hydrophilicity, the diketone and PFP ester moieties can be hydrophobic. Adding too many of these molecules to a protein's surface can increase its overall hydrophobicity and lead to aggregation.[13]
-
Over-labeling: Excessive modification of a protein's surface amines can alter its net charge and isoelectric point (pI), reducing its solubility and causing it to aggregate.[14]
-
Suboptimal reaction conditions: Incorrect pH, high protein concentration, or the wrong buffer composition can destabilize the protein and promote aggregation.[13][14][15]
-
Hydrolysis of the PFP ester: While more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH.[8][12] Hydrolyzed, unreacted crosslinker can sometimes contribute to insolubility.
-
Inherent properties of the protein: Some proteins are naturally prone to aggregation, and the conjugation process can exacerbate this tendency.[13]
Q3: How can I prevent aggregation before it starts?
A3: Proactive measures are key to preventing aggregation:
-
Optimize the molar ratio of crosslinker to protein: Start with a lower molar excess of the crosslinker and perform a titration to find the optimal ratio for your specific protein that achieves the desired degree of labeling without causing aggregation.[13]
-
Control the reaction pH: PFP esters react with amines at a pH range of 7-9.[16] However, a lower pH (around 7.2-7.5) can slow the reaction but may be necessary for proteins that are unstable at higher pH.[14]
-
Use an appropriate buffer: Amine-free buffers such as phosphate-buffered saline (PBS) or HEPES are recommended.[9][14] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your protein for reaction with the PFP ester.[9][16]
-
Consider protein concentration: While higher concentrations can improve reaction kinetics, they can also increase the risk of aggregation.[15] If you observe aggregation, try reducing the protein concentration.[15]
-
Work at a lower temperature: Performing the conjugation reaction at 4°C for a longer duration can slow down both the labeling reaction and the aggregation process.[14]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after adding the this compound | 1. The crosslinker, dissolved in an organic solvent like DMSO or DMF, is crashing out in the aqueous buffer.[13] 2. The protein is highly sensitive to the addition of the organic solvent. | 1. Add the crosslinker solution dropwise to the protein solution while gently stirring or vortexing.[13] 2. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[17] |
| Visible aggregation during the conjugation reaction | 1. The molar excess of the crosslinker is too high, leading to over-labeling and increased hydrophobicity.[13] 2. The reaction pH is destabilizing the protein.[18][19] 3. The protein concentration is too high.[15] | 1. Reduce the molar ratio of crosslinker to protein and perform a titration to find the optimal ratio.[13] 2. Test a range of pH values within the 7.2-8.5 range to find the optimal balance between reaction efficiency and protein stability.[10] 3. Decrease the protein concentration.[15] |
| Low yield of the final conjugate with evidence of aggregation | 1. A significant portion of the protein aggregated and was lost during purification. 2. The PFP ester hydrolyzed before it could react with the protein. | 1. Optimize the reaction conditions to prevent aggregation (see above). 2. Prepare the PFP ester solution immediately before use and do not store it.[9][12] Ensure the crosslinker is stored in a desiccated environment to prevent premature hydrolysis.[12][16] |
| The final conjugate is soluble initially but aggregates over time | 1. The final conjugate is not stable in the storage buffer. 2. Residual, unreacted crosslinker is causing instability. | 1. Test different storage buffers with varying pH and excipients (e.g., arginine, glycerol) to improve long-term stability. 2. Ensure all unreacted crosslinker is removed after the reaction by using a desalting column or dialysis.[9][20] |
Quantitative Data Summary
The following tables provide recommended starting conditions and a summary of factors influencing aggregation.
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but may also increase the risk of aggregation.[15] |
| Molar Excess of Crosslinker | 5 to 20-fold | This is highly dependent on the protein and should be optimized. For sensitive proteins, start with a lower ratio.[13] |
| Reaction pH | 7.2 - 8.5 | A pH of 7.2-7.5 is a good starting point for sensitive proteins.[10] Higher pH increases the reaction rate but also the rate of hydrolysis.[8][17] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help to minimize aggregation.[14] |
| Reaction Time | 1-4 hours at 25°C or overnight at 4°C | The reaction time should be optimized based on the other parameters.[10] |
| Organic Solvent | <10% (v/v) | The PFP ester should be dissolved in a minimal amount of anhydrous DMSO or DMF.[9] |
Table 2: Factors Influencing Aggregation and their Effects
| Factor | Effect of Increase | Rationale |
| Molar Excess of Crosslinker | Increased aggregation | Over-labeling can alter the protein's surface properties and reduce solubility.[13][14] |
| Protein Concentration | Increased aggregation | Higher concentrations increase the likelihood of intermolecular interactions.[15] |
| pH | Can increase or decrease aggregation | For many proteins, aggregation is more likely at pH values far from their isoelectric point. Higher pH also increases the rate of PFP ester hydrolysis.[18][19] |
| Temperature | Increased aggregation | Higher temperatures can lead to protein unfolding and aggregation.[14] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general starting point. The optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein was stored in a buffer containing primary amines, it must be exchanged into the amine-free reaction buffer via dialysis or a desalting column.[9]
-
-
Prepare the Crosslinker Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[16]
-
-
Purify the Conjugate:
-
Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer.[20]
-
Protocol 2: Troubleshooting Aggregation with a Molar Ratio Titration
This protocol helps to determine the optimal molar ratio of crosslinker to protein.
-
Set up a series of small-scale reactions with a constant protein concentration.
-
In each reaction, vary the molar excess of the this compound (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).
-
Follow the general conjugation protocol for each reaction.
-
After the reaction and purification, analyze the degree of labeling and the extent of aggregation for each sample.
-
Degree of Labeling: Can be assessed using techniques like mass spectrometry.
-
Aggregation: Can be monitored by visual inspection (for severe aggregation), UV-Vis spectroscopy (for turbidity), or size-exclusion chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for addressing aggregation issues.
Caption: Reaction pathway for this compound conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional group modification for conjugation [biosyn.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. confluore.com [confluore.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Diketone-PEG4-PFP ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Diketone-PEG4-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker that contains a diketone group, a polyethylene (B3416737) glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The diketone functional group can react with lysine (B10760008) residues, while the PFP ester is an amine-reactive group that forms stable amide bonds with primary and secondary amines on proteins, peptides, or other molecules.[2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the reactivity of the PFP ester. For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container with a desiccant, as it is sensitive to moisture.[3]
Q3: Can I prepare a stock solution of this compound?
A3: It is strongly advised to prepare solutions of PFP esters immediately before use.[3] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of trace amounts of water, which will lead to the formation of a non-reactive carboxylic acid. Storing it in solution is not recommended as it will degrade over time.[3]
Q4: What solvents should I use to dissolve this compound?
A4: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[3]
Q5: What is the optimal pH for conjugation reactions with PFP esters?
A5: A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[3][4] In this range, the amine is sufficiently deprotonated and reactive. Higher pH levels can significantly accelerate the hydrolysis of the PFP ester, which reduces the efficiency of the conjugation reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The reagent may have been exposed to moisture during storage or handling. | Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use with anhydrous solvents.[3] |
| Incorrect buffer composition: The reaction buffer may contain primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the PFP ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer at a pH between 7.2 and 8.5.[4][5] | |
| Suboptimal pH: The reaction pH may be too low, resulting in protonated and less reactive amines on the target molecule. | Increase the pH of the reaction buffer to within the optimal range of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[3][4] | |
| Inconsistent Results Between Experiments | Degraded PFP ester: The quality of the PFP ester can vary due to improper storage or batch-to-batch differences. | Always store the PFP ester under the recommended conditions.[3] It is good practice to perform a small-scale control reaction to qualify a new batch of the reagent. |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing to ensure a homogenous reaction.[3] | |
| Loss of Product During Workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions that may be used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[3] |
Quantitative Data Summary
The stability and reactivity of this compound are critical for successful conjugation. The following table summarizes key quantitative data for storage and reaction conditions.
| Parameter | Condition | Recommendation/Value | Notes |
| Storage (Solid) | Long-term | -20°C | Store with a desiccant to prevent moisture exposure.[3] |
| Storage (In Solution) | Short-term | Not Recommended | Prepare fresh solutions for each use to avoid hydrolysis.[3] |
| Recommended Solvents | Stock Solution | Anhydrous DMSO or DMF | Use high-quality, dry solvents to minimize hydrolysis.[3] |
| Reaction pH | Amine Conjugation | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability.[3][4] |
| Hydrolysis Rate | Effect of pH | Increases with higher pH | PFP esters are more stable than NHS esters but will still hydrolyze, especially at pH > 8.5.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add the PFP ester solution to the protein solution while gently stirring. The molar ratio of PFP ester to protein will depend on the number of accessible amines and the desired degree of labeling; a starting point is a 5-20 fold molar excess of the ester.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes to consume any unreacted PFP ester.
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by using a desalting column or by dialysis against a suitable storage buffer.
-
Characterize the Conjugate: Analyze the labeled protein using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol can be used to assess the hydrolytic stability of the PFP ester in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[3]
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[3]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[3]
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[3]
Visualizations
Caption: General workflow for protein conjugation with this compound.
References
Technical Support Center: PFP Esters in Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical compounds used to form stable amide bonds with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues on proteins.[1] They are favored in bioconjugation for their high reactivity and, most notably, their increased resistance to hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3][4] This enhanced stability leads to more efficient and reproducible conjugation reactions.[3]
Q2: What is the primary side reaction when using PFP esters?
The main side reaction of PFP esters in bioconjugation is hydrolysis, where the ester reacts with water, leading to the formation of the corresponding carboxylic acid and pentafluorophenol.[2] This reaction is undesirable as the resulting carboxylic acid is no longer reactive with the amine groups on the target biomolecule, thus reducing the overall conjugation efficiency.
Q3: How does pH affect PFP ester bioconjugation reactions?
The pH of the reaction buffer is a critical factor. For efficient conjugation to primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1][2][5] In this range, the target amine groups are sufficiently deprotonated and thus nucleophilic. However, as the pH increases, the rate of the competing hydrolysis reaction also increases significantly.[2] Therefore, a balance must be struck to maximize aminolysis (the desired reaction) while minimizing hydrolysis.
Q4: How should PFP esters be stored?
PFP esters are sensitive to moisture.[1][2][3][4] For long-term storage, they should be kept at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[1][2][3][4]
Q5: Can I prepare stock solutions of PFP esters for later use?
It is strongly recommended to prepare PFP ester solutions immediately before use.[2][3][4] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water in common organic solvents, storing them in solution is not advised as the ester will degrade over time.[2][3][4]
Q6: What are the recommended solvents for dissolving PFP esters?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to the aqueous reaction mixture.[2][3][4] It is crucial to use high-quality, anhydrous solvents to minimize premature hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolyzed PFP ester: The PFP ester may have degraded due to improper storage or exposure to moisture.[2][3][4] 2. Suboptimal pH: The reaction pH may be too low, resulting in protonated (and thus unreactive) amine groups on the biomolecule. 3. Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) will compete with the target biomolecule for reaction with the PFP ester.[1][3][4] 4. Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture.[2] | 1. Use a fresh vial of PFP ester. Ensure proper storage conditions (-20°C with desiccant).[1][2][3][4] 2. Adjust the reaction buffer to the optimal pH range of 7.2-8.5.[1][2][5] 3. Exchange the biomolecule into an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer.[1][3][4] 4. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[2] |
| Inconsistent Results Batch-to-Batch | 1. Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage.[2] 2. Moisture contamination: Introduction of moisture during reaction setup can lead to variable levels of hydrolysis.[2] 3. Inaccurate quantification of reactants: Errors in determining the concentration of the biomolecule or the PFP ester. | 1. Qualify a new batch of PFP ester with a small-scale control reaction before large-scale use.[2] 2. Use anhydrous solvents and handle reagents in a low-humidity environment where possible. Equilibrate the PFP ester vial to room temperature before opening to prevent condensation.[1][3][4] 3. Accurately determine the concentrations of all reactants before initiating the conjugation. |
| Precipitation Upon Adding PFP Ester | 1. Hydrophobicity of the PFP ester: Some PFP esters are hydrophobic and may have limited solubility in aqueous buffers.[2] 2. High concentration of organic solvent: Adding a large volume of the PFP ester stock solution (in DMF or DMSO) can cause the biomolecule to precipitate. | 1. Add the PFP ester solution slowly to the biomolecule solution while gently vortexing. 2. Keep the final concentration of the organic co-solvent to a minimum, typically below 10% (v/v).[5] |
Data Presentation
Table 1: Comparative Stability of PFP Esters and NHS Esters
PFP esters exhibit greater stability towards hydrolysis than NHS esters, particularly as the pH increases. This translates to a longer half-life in aqueous buffers, providing a wider window for the desired reaction with amines to occur.
| Active Ester | pH 7.0 | pH 8.0 | pH 8.5 |
| PFP Ester | Hours to Days | Hours | Minutes to Hours |
| NHS Ester | ~4-5 hours[6] | ~1 hour[6] | ~10 minutes[6] |
Note: Half-life values are approximate and can be influenced by buffer composition, temperature, and the specific molecule to which the active ester is attached. A study in aqueous acetonitrile (B52724) demonstrated that a PFP ester was approximately 6-fold more stable than the corresponding NHS ester.
Mandatory Visualizations
Experimental Protocols
Protocol 1: General Bioconjugation of a Protein with a PFP Ester
This protocol describes a general method for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., 100 mM phosphate (B84403), 150 mM NaCl, pH 7.4).
-
PFP ester-activated molecule.
-
Anhydrous DMSO or DMF.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
PFP Ester Solution Preparation: Equilibrate the PFP ester vial to room temperature before opening. Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The optimal ratio should be determined empirically. b. Add the PFP ester solution slowly while gently vortexing the protein solution to ensure efficient mixing. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Remove excess, unreacted PFP ester and byproducts (pentafluorophenol) by dialysis or size-exclusion chromatography.
-
Analysis: Characterize the resulting conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling.
Protocol 2: Analysis of PFP Ester Hydrolysis by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.
Materials:
-
PFP ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer of interest (e.g., 100 mM phosphate buffer at various pH values).
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Quenching solution (e.g., 10% TFA in water).
Procedure:
-
Standard Preparation: Prepare stock solutions of the PFP ester and the expected hydrolysis product (the corresponding carboxylic acid) in anhydrous DMSO or DMF. Create a calibration curve for each compound by diluting the stocks in the mobile phase.
-
Hydrolysis Reaction: a. Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 100 mM). b. Initiate the hydrolysis reaction by diluting the PFP ester stock solution into the reaction buffer to a final concentration of 1 mM. c. Maintain the reaction at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: a. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by mixing the aliquot with an equal volume of the quenching solution to stop further hydrolysis.
-
HPLC Analysis: a. Inject the quenched samples onto the HPLC system. b. Use a gradient elution method to separate the PFP ester from its hydrolysis product (e.g., 5% to 95% Mobile Phase B over 15 minutes). c. Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Data Analysis: a. Integrate the peak areas for the PFP ester and the hydrolysis product at each time point. b. Quantify the concentration of the remaining PFP ester using the calibration curve. c. Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time. The half-life is the time at which the concentration of the PFP ester is reduced by 50%.
References
Diketone-PEG4-PFP ester solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling of Diketone-PEG4-PFP ester for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two primary reactive groups: a pentafluorophenyl (PFP) ester and a diketone moiety, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]
-
PFP Ester: This group reacts with primary and secondary amines (like the ε-amino group of lysine (B10760008) residues on proteins) to form stable covalent amide bonds.[4][5][6] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[3][4][7][8][9]
-
Diketone: This functional group can react with specific residues on target molecules, such as the lysine residue in the active site of certain catalytic antibodies.[2]
-
PEG4 Spacer: The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugate, reduces aggregation, and provides a flexible bridge between the conjugated molecules.[1][10][11]
This molecule is often used in applications like antibody-drug conjugation and the development of PROTACs (Proteolysis Targeting Chimeras).[12]
Q2: My this compound is not dissolving in my aqueous buffer. Why is this happening?
This is a common issue. Despite the hydrophilic PEG4 spacer, the overall molecule, particularly the PFP ester and diketone components, can have low solubility directly in aqueous buffers.[5][13] PFP esters are generally hydrophobic and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[4][5][8] Adding the powder directly to a buffer, especially one with a high salt concentration, can lead to poor dissolution or precipitation.[5]
Q3: How should I prepare a stock solution of this compound?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[4][5][8] Due to their sensitivity to moisture, PFP esters will hydrolyze over time, even in anhydrous organic solvents if trace amounts of water are present. Storing stock solutions can lead to degradation of the reactive PFP ester into a non-reactive carboxylic acid, reducing conjugation efficiency.[4] If you must prepare a stock solution, do so in anhydrous DMSO or DMF, use it the same day, and store it under an inert gas (like argon or nitrogen) at -20°C, but qualification before each use is advised.[6]
Q4: What is the optimal pH for conjugation reactions with this compound?
The optimal pH for the reaction between the PFP ester and primary amines is between 7.2 and 8.5.[4][5][6][14] In this range, the target amine groups are sufficiently deprotonated and nucleophilic. At pH values above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which competes with the desired conjugation reaction and can lower your yield.[4][5][7]
Q5: Which buffers should I avoid in my conjugation reaction?
Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the PFP ester.[5][6][8][15] Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Good choices for buffers include phosphate-buffered saline (PBS), HEPES, carbonate, or borate (B1201080) buffers.[6][15] If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[5][8]
Q6: How should I store the dry powder of this compound?
PFP esters are moisture-sensitive.[4][5] Store the vial of this compound tightly sealed at -20°C with a desiccant to protect it from moisture.[4][5][6] Before opening the vial, always allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.[5][8]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Reagent Precipitation Upon Addition to Aqueous Buffer
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | The crosslinker is not meant to be dissolved directly in aqueous buffers. Always dissolve the reagent in a minimal amount of anhydrous DMSO or DMF first to create a concentrated stock (e.g., 10-100 mM).[4][8][14] |
| High Final Concentration of Organic Solvent | The final concentration of the organic solvent (DMSO/DMF) in the reaction should typically be kept below 10% to avoid denaturation of proteins or precipitation.[5] |
| Localized High Concentration | Adding the concentrated organic stock solution too quickly can cause localized precipitation. Add the stock solution dropwise to the reaction buffer while gently vortexing or stirring to ensure rapid and even dispersion.[4][14] |
| High Salt Concentration in Buffer | Solubility can decrease in buffers with high salt concentrations.[5] While PBS is generally acceptable for the final reaction, avoid dissolving the initial concentrated stock in high-salt buffers.[5] |
Problem 2: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed PFP Ester | The PFP ester is sensitive to moisture and has a finite half-life in aqueous buffers.[4][7] Prepare the reagent solution immediately before use and do not store it.[4][5][8] Ensure you are using high-quality, anhydrous grade DMSO or DMF.[13] |
| Suboptimal pH | The reaction pH is critical. Ensure the pH of your reaction buffer is between 7.2 and 8.5 for optimal amine reactivity.[4][14] Lower pH will slow the reaction, while higher pH will accelerate hydrolysis.[14] |
| Presence of Competing Amines | Your buffer or sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) that compete with the target molecule.[5][15] Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction.[8] |
| Insufficient Molar Excess | For dilute protein solutions, a higher molar excess of the crosslinker is needed to drive the reaction.[10][15] A common starting point is a 10- to 50-fold molar excess of the crosslinker over the protein.[10] This ratio may need to be optimized for your specific application.[14] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating this compound to a protein containing accessible lysine residues.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[8]
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]
-
Desalting column for purification (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Sample Preparation: Ensure your protein sample is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.[8][15]
-
Prepare Crosslinker Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[5][8] Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to a concentration of 10-100 mM.[14]
-
Initiate Conjugation: Add the desired molar excess (e.g., 20-fold) of the crosslinker solution to the protein solution. Add the solution slowly while gently vortexing to ensure it disperses well and avoids precipitation.[14]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[14] Longer incubation at a lower temperature can sometimes help minimize hydrolysis.[10]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 30 minutes.[14][15]
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer.[10]
-
Analysis: Analyze the conjugate using SDS-PAGE to observe the shift in molecular weight. Further characterization can be done using techniques like HPLC or mass spectrometry.[14]
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting precipitation issues.
Experimental Workflow for Protein Conjugation
Caption: Step-by-step workflow for a typical conjugation experiment.
References
- 1. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
Impact of pH on Diketone-PEG4-PFP ester reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diketone-PEG4-PFP ester. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the PFP ester end of the molecule?
For reactions involving the pentafluorophenyl (PFP) ester and primary amines, the optimal pH range is typically 7.2 to 8.5.[1] In this range, the amine is sufficiently deprotonated to be nucleophilic.[2]
Q2: What is the optimal pH for reacting the diketone end of the molecule?
The reaction of the diketone moiety with primary amines to form an imine (Schiff base) is generally most efficient at a weakly acidic pH, around 4 to 5.[3] This is because the reaction is acid-catalyzed, but at very low pH, the amine becomes protonated and non-nucleophilic.[3]
Q3: Can I perform a one-pot reaction involving both the PFP ester and the diketone?
Due to the significantly different optimal pH ranges for the PFP ester and diketone reactions, a one-pot reaction is not recommended. A sequential, two-step approach is necessary to achieve efficient conjugation at both ends of the linker.
Q4: What are the main competing reactions to be aware of?
For the PFP ester, the primary competing reaction is hydrolysis, which becomes more significant at higher pH values.[4][5] PFP esters are generally more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters.[6][7][8] For the diketone, the reaction is reversible, and the stability of the resulting imine bond can be influenced by pH.
Q5: What buffers are recommended for the PFP ester reaction?
Phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers at a pH of 7.2-8.5 are suitable.[1][5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[7][8]
Q6: How should I store the this compound?
This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[7][8] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[7][8]
Q7: Should I prepare stock solutions of the linker?
It is not recommended to prepare and store stock solutions of the PFP ester, as it readily hydrolyzes.[7][8] Solutions should be prepared immediately before use.[7][8]
Troubleshooting Guides
PFP Ester Conjugation Issues
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH: The reaction buffer is outside the optimal pH range of 7.2-8.5.[1] | Verify the pH of your reaction buffer and adjust if necessary. |
| Competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).[4] | Use a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[4] | |
| Hydrolyzed PFP ester: The reagent was exposed to moisture or stored improperly. | Always use fresh, properly stored reagent. Equilibrate the vial to room temperature before opening.[7][8] | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[4] | |
| Reaction fails upon scale-up | Moisture contamination: Larger scale reactions have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[4] |
| Loss of product during workup | Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions. | If possible, avoid aqueous basic workups. If necessary, perform it quickly with cold solutions and proceed to the next step immediately.[4] |
Diketone Ligation Issues
| Issue | Possible Cause | Recommended Solution |
| Low imine formation | Incorrect pH: The pH is too high or too low, outside the optimal 4-5 range.[3] | Adjust the pH of the reaction buffer to be weakly acidic. |
| Amine is protonated: At very low pH, the amine is protonated and no longer nucleophilic. | Increase the pH to the recommended range of 4-5. | |
| Insufficient acid catalysis: At higher pH, there is not enough acid to catalyze the dehydration step. | Decrease the pH to the recommended range of 4-5. | |
| Reversibility of the reaction | Equilibrium not favoring product: The reaction is reversible. | Consider using an excess of the amine-containing molecule to drive the equilibrium towards the product. |
Data Presentation
Table 1: pH Influence on PFP Ester Stability and Reactivity
| pH | PFP Ester Half-life (t½) in Aqueous Buffer (Representative Data) | Relative Reaction Rate (Aminolysis vs. Hydrolysis) |
| 6.0 | Several hours | Aminolysis favored, but slow |
| 7.4 | ~ 1-2 hours | Good balance of aminolysis and stability |
| 8.5 | < 1 hour | Fast aminolysis, but significant hydrolysis |
| 9.0 | Minutes | Hydrolysis is the dominant reaction |
Note: The half-life values are representative and can vary depending on the specific molecule, buffer composition, and temperature.
Table 2: pH Effect on Diketone-Amine Reaction Rate
| pH | Relative Reaction Rate | Rationale |
| < 3 | Very Low | Amine is protonated and non-nucleophilic.[3] |
| 4-5 | Optimal | Good balance between amine nucleophilicity and acid catalysis.[3] |
| 6-7 | Moderate | Reduced rate of acid-catalyzed dehydration. |
| > 8 | Low | Insufficient acid to protonate the intermediate for water elimination. |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Primary Amine
-
Prepare the Biomolecule Solution: Dissolve the biomolecule containing a primary amine in a suitable buffer (e.g., 50–100 mM PBS, borate, or HEPES) at a pH of 7.2–8.5.[1]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10–100 mM.[1]
-
Initiate the Conjugation Reaction: Slowly add the PFP ester solution to the biomolecule solution while gently stirring. A typical molar ratio of PFP ester to the amine-containing molecule is between 2:1 and 10:1.[1]
-
Incubate: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight.[1]
-
Quench the Reaction (Optional): To quench any unreacted PFP ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, and incubate for 30 minutes.[1]
-
Purification: Purify the conjugate using standard methods such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove excess reagents.[1]
Protocol 2: General Procedure for Diketone Ligation with a Primary Amine
-
Prepare the Amine-Containing Molecule: Dissolve the molecule containing the primary amine in a weakly acidic buffer (e.g., 100 mM MES or acetate (B1210297) buffer) at a pH of 4-5.
-
Prepare the Diketone Solution: Dissolve the diketone-containing molecule (either the original linker or a conjugate from Protocol 1 after purification and buffer exchange) in the same acidic buffer.
-
Initiate the Ligation: Mix the two solutions. An excess of the amine-containing molecule can be used to drive the reaction.
-
Incubate: Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS).
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., HPLC, SEC) to remove unreacted starting materials.
Protocol 3: Two-Step Sequential Conjugation
-
First Conjugation (PFP Ester): Perform the PFP ester conjugation as described in Protocol 1. It is crucial to purify the resulting conjugate thoroughly to remove all unreacted amine-containing molecules and quenching reagents.
-
Buffer Exchange: Exchange the buffer of the purified conjugate to the acidic buffer required for the diketone ligation (pH 4-5) using dialysis or a desalting column.
-
Second Conjugation (Diketone): Perform the diketone ligation as described in Protocol 2 using the buffer-exchanged conjugate from the previous step.
-
Final Purification: Purify the final heterobifunctional conjugate to ensure high purity.
Visualizations
Caption: PFP ester conjugation workflow.
Caption: Diketone-amine ligation workflow.
Caption: pH effect on PFP ester reaction pathways.
Caption: Troubleshooting decision tree for low yield.
References
- 1. precisepeg.com [precisepeg.com]
- 2. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Diketone-PEG4-PFP Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for Diketone-PEG4-PFP ester conjugates. This resource offers troubleshooting advice and answers to frequently asked questions to help navigate challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in a this compound conjugation reaction?
The reaction mixture following conjugation of a this compound to a biomolecule (e.g., protein, peptide) typically contains a heterogeneous mix of components. The primary impurities include:
-
Unreacted this compound: Excess reagent that did not conjugate to the target molecule.
-
Hydrolyzed PFP ester: The PFP ester is susceptible to hydrolysis, which yields a non-reactive carboxylic acid version of the PEG linker.[1] This is a significant side product, especially in aqueous buffers with higher pH.
-
Unreacted biomolecule: The target protein or peptide that did not get labeled with the PEG conjugate.
-
Multiply conjugated species: Biomolecules with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[]
-
Positional isomers: Biomolecules where the PEG chain is attached at different sites (e.g., different lysine (B10760008) residues).[3]
Q2: What are the recommended initial purification strategies to remove excess, unreacted this compound?
For the initial removal of small molecule impurities like unreacted PEG reagent and byproducts from the much larger conjugated biomolecule, the following techniques are recommended:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective first step to separate the larger conjugate from smaller, unreacted components based on molecular size.[3][4][5] Desalting columns are a common application of this technique.[6][7]
-
Dialysis: A straightforward method to remove small molecules by diffusion across a semi-permeable membrane with an appropriate molecular weight cut-off (MWCO).[8][9]
-
Ultrafiltration/Diafiltration: These membrane-based techniques use pressure to separate molecules based on size and can be used to both concentrate the product and remove small impurities.[3][9]
Q3: The PFP ester is described as moisture-sensitive. How can I minimize hydrolysis during my experiment?
Pentafluorophenyl (PFP) esters are indeed sensitive to moisture and can hydrolyze to a non-reactive carboxylic acid.[1][6][10] To minimize hydrolysis:
-
Storage: Store the this compound reagent at -20°C with a desiccant.[1][6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6][7]
-
Solvent Preparation: Use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the PFP ester immediately before use.[1][6][7] Do not prepare stock solutions for long-term storage.[1][6]
-
Reaction pH: While the conjugation reaction with primary amines is optimal in a pH range of 7.2-8.5, higher pH values significantly increase the rate of PFP ester hydrolysis.[1][11] A compromise may be necessary to balance conjugation efficiency and hydrolysis.
-
Reaction Time: Minimize reaction times where possible. Monitor the reaction progress to determine the optimal time for sufficient conjugation without excessive hydrolysis.
Q4: What is the function of the diketone group in this conjugate?
The diketone functional group is designed to react with a specific lysine residue within the active site of a catalytic antibody, forming a covalent bond.[12][13] This provides a mechanism for targeted conjugation to specific biomolecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The reactive ester has degraded due to moisture. | - Ensure the PFP ester was stored correctly and handled under anhydrous conditions.- Prepare fresh solutions of the PFP ester in anhydrous DMF or DMSO immediately before use.[1][6] |
| Incorrect reaction buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the PFP ester.[6][7] | - Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[1][7][11] | |
| Suboptimal pH: The pH of the reaction mixture is too low for efficient amine reactivity. | - Adjust the pH of the reaction buffer to be within the optimal range of 7.2-8.5 for the reaction with primary amines.[1][11] | |
| Multiple Peaks in Chromatogram Post-Purification | Presence of positional isomers: The PEG chain has attached to different lysine residues on the target biomolecule. | - This is a common outcome of lysine-targeted conjugation.[3] - Ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be able to separate these isomers based on differences in charge or hydrophobicity.[3] |
| Incomplete separation of different PEGylation states: The initial purification did not fully resolve the non-PEGylated, mono-PEGylated, and multi-PEGylated species. | - Optimize the gradient and column selection for your chromatography method (e.g., IEX, HIC, or RP-HPLC) to improve resolution. | |
| Degradation of the diketone moiety: Some diketones can be unstable during chromatography, leading to decomposition products.[14][15] | - Consider using milder purification conditions (e.g., neutral pH).- If using RP-HPLC, screen different columns (e.g., C4, C18) and mobile phase compositions to find conditions that minimize degradation.[16] | |
| Product Loss During Purification | Hydrolysis of PFP ester during workup: Aqueous basic conditions during extraction can lead to the loss of the PFP ester. | - If possible, avoid aqueous basic workups when handling the unreacted PFP ester.[1] |
| Non-specific binding to chromatography resin: The PEGylated conjugate may interact non-specifically with the column material. | - For SEC, ensure the use of a highly polar polymer resin to minimize non-specific binding of hydrophobic conjugates.[9] - For other chromatography methods, adjust buffer conditions (e.g., salt concentration, pH) to reduce non-specific interactions. | |
| Broad Peaks in RP-HPLC Analysis | Polydispersity of the PEG chain: The attached PEG chain itself may have a range of molecular weights, leading to peak broadening.[17] | - This is an inherent property of many PEG reagents. High-resolution mass spectrometry can confirm the mass distribution. |
| Presence of unresolved isomers: Positional isomers may co-elute, resulting in a broad peak. | - Optimize the RP-HPLC method (e.g., gradient, temperature, ion-pairing reagent) to improve the separation of isomers. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6] If the protein sample is in a buffer containing primary amines, exchange it into a suitable conjugation buffer using dialysis or a desalting column.[6][7]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.[6][7]
-
Initiate the Conjugation Reaction: Add a calculated molar excess of the PFP ester solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 10- to 20-fold molar excess of the reagent is common.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[6][11] The optimal time and temperature may vary depending on the protein.
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM.[7][11] Incubate for 15-30 minutes.
-
Initial Purification: Proceed immediately to a purification method to remove unreacted PEG reagent and byproducts, such as size exclusion chromatography (desalting column) or dialysis.[6]
Protocol 2: Purification and Analysis by Size Exclusion Chromatography (SEC)
-
Column and Mobile Phase: Use an SEC column with a suitable pore size to separate the conjugate from unreacted starting materials. A common mobile phase is 150 mM phosphate buffer at pH 7.0.[5]
-
Sample Preparation: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample isocratically at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).[4][5]
-
Detection: Monitor the elution profile using UV absorbance at 280 nm for the protein and potentially at a lower wavelength (e.g., 214 nm) for the PEG conjugate.[4][5] A refractive index (RI) detector can also be used to detect the PEG component.[15]
-
Fraction Collection: Collect fractions corresponding to the high molecular weight conjugate peak, separating it from the lower molecular weight peaks of the unreacted PEG reagent and other small molecules.
Protocol 3: Purification and Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Column and Mobile Phases: A C4 or C18 column is typically used for protein and peptide separations.[16]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for the specific conjugate. A starting point could be a gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Temperature: Running the separation at an elevated temperature (e.g., 45-60°C) can improve peak shape and recovery for PEGylated proteins.[16]
-
Detection: Monitor the elution at 280 nm and/or 214 nm.
Visualizations
Caption: A general experimental workflow for the conjugation and purification of this compound conjugates.
Caption: A troubleshooting decision tree for common issues in this compound conjugate purification.
References
- 1. portlandpress.com [portlandpress.com]
- 3. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester | AxisPharm [axispharm.com]
- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 15. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 17. researchgate.net [researchgate.net]
Avoiding non-specific binding with Diketone-PEG4-PFP ester
Welcome to the technical support center for Diketone-PEG4-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding non-specific binding and to offer solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: a pentafluorophenyl (PFP) ester and a diketone. The PFP ester reacts with primary and secondary amines (like those on the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3][4] The diketone group can specifically react with certain lysine residues, particularly within the active site of some catalytic antibodies.[5] The molecule also features a polyethylene (B3416737) glycol (PEG) spacer (PEG4), which is hydrophilic and helps to reduce non-specific binding by creating a hydration layer that sterically hinders unwanted interactions.[6][7][8] This reagent is commonly used in bioconjugation for applications such as antibody-drug conjugation, protein labeling, and surface modification.[9][10]
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
A2: PFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability. PFP esters are less susceptible to hydrolysis in aqueous solutions, which is a common competing reaction with NHS esters.[2][4][11] This greater resistance to hydrolysis leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules or at physiological pH.[4]
Q3: How does the PEG4 spacer help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) spacer is a neutral, hydrophilic polymer.[6] When attached to a molecule, it creates a flexible, water-soluble "cloud" or shield around it.[7] This steric hindrance physically blocks unintended interactions between the conjugated molecule and other surfaces or proteins, which is a primary cause of non-specific binding.[6][8][12] The PEG spacer can lead to a significant reduction in non-specific protein adsorption, thereby improving the signal-to-noise ratio in many applications.[6]
Q4: What are the optimal storage and handling conditions for this compound?
A4: this compound is sensitive to moisture.[1][11] It should be stored at -20°C with a desiccant.[1][11] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][11] It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][11][13] Stock solutions in aqueous buffers should not be prepared for long-term storage as the PFP ester will hydrolyze and become non-reactive.[1][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-Specific Binding | 1. Inadequate Blocking: Reactive surfaces on your substrate (e.g., microplate, membrane, cells) are not sufficiently blocked. 2. Hydrophobic or Electrostatic Interactions: The biomolecule of interest is non-specifically adhering to surfaces. 3. Excess Reagent: Unreacted this compound or its hydrolysed by-product is causing background signal. | 1. Implement a Blocking Step: Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[14][15] 2. Optimize Buffer Conditions: a. Increase Salt Concentration: Add NaCl (e.g., up to 200 mM) to your buffers to shield electrostatic interactions.[16][17] b. Adjust pH: Modify the buffer pH to be near the isoelectric point of your analyte to minimize charge-based interactions.[16][17] c. Add Surfactants: Include a low concentration of a non-ionic surfactant like Tween 20 (e.g., 0.05%) to disrupt hydrophobic interactions.[16] 3. Improve Washing and Purification: a. Increase the number and duration of wash steps after the conjugation reaction. b. Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess crosslinker.[1][11] |
| Low Conjugation Yield | 1. Hydrolysis of PFP Ester: The PFP ester has been inactivated by moisture. 2. Competing Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) are competing with your target molecule for reaction with the PFP ester.[1][11] 3. Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal. 4. Low Purity of Biomolecule: Impurities in your protein or antibody sample may be interfering with the reaction.[18] | 1. Proper Reagent Handling: Ensure the this compound is stored correctly and dissolved in anhydrous solvent immediately before use.[1][11] 2. Use Amine-Free Buffers: Perform the conjugation in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at pH 7.2-8.5.[1][2] 3. Optimize Reaction Parameters: a. pH: Maintain a pH between 7.2 and 8.5 for efficient reaction with primary amines.[2] b. Molar Ratio: Optimize the molar ratio of the crosslinker to your biomolecule (e.g., start with a 5 to 20-fold molar excess of the linker).[2][4] c. Incubation Time and Temperature: Test different incubation times (e.g., 1-4 hours at room temperature or overnight at 4°C).[2] 4. Ensure Biomolecule Purity: Use highly purified proteins or antibodies (>95%) for conjugation.[18] If necessary, perform a buffer exchange to remove interfering substances.[18] |
| Precipitation of Biomolecule during Conjugation | 1. High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the crosslinker is too high in the final reaction mixture. 2. Change in Protein Solubility: The conjugation process itself may alter the solubility of the protein. | 1. Minimize Organic Solvent: Dissolve the PFP ester in the smallest possible volume of anhydrous DMSO or DMF and add it slowly to the biomolecule solution while stirring.[1][11] The final concentration of the organic solvent should generally be less than 10%.[19] 2. Optimize Reaction Conditions: Try performing the reaction at a lower protein concentration or at 4°C. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the labeling of a protein with this compound via its PFP ester moiety.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[20]
-
Purification column (e.g., size-exclusion chromatography/desalting column) or dialysis cassette[1][11]
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[1][11] The protein concentration should typically be between 1-10 mg/mL.[4]
-
Prepare PFP Ester Solution: Equilibrate the vial of this compound to room temperature before opening.[1][11] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][20]
-
Initiate Conjugation: Add a 5 to 20-fold molar excess of the dissolved PFP ester solution to the protein solution.[4] Add the ester solution slowly while gently stirring or vortexing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[2]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 25-50 mM (e.g., Tris) and incubate for 30 minutes.[2][20] This will consume any unreacted PFP ester.
-
Purify the Conjugate: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[1][11]
-
Characterize and Store: Confirm the conjugation via appropriate methods (e.g., SDS-PAGE, mass spectrometry). Store the purified conjugate under conditions suitable for the unmodified protein.
Protocol 2: Assay to Test for and Minimize Non-Specific Binding
This protocol provides a framework for testing and optimizing conditions to reduce non-specific binding in an immunoassay format.
Materials:
-
Microplate or other substrate
-
Blocking buffers (e.g., 1-5% BSA in PBS, 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Your this compound-conjugated biomolecule
-
Negative control (a surface without the target ligand)
-
Detection reagents
Procedure:
-
Coat Substrate: If applicable, coat your substrate with the target ligand. Leave some wells uncoated as a negative control.
-
Block: Block all wells (coated and uncoated) with different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Wash: Wash the wells thoroughly with the wash buffer (e.g., 3 times for 5 minutes each).
-
Incubate with Conjugate: Add your PFP-ester conjugated biomolecule (diluted in the corresponding blocking buffer) to both the ligand-coated and negative control wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the thorough washing step to remove any unbound conjugate.
-
Detect: Add the appropriate detection reagents and measure the signal.
-
Analyze: Compare the signal from the negative control wells (non-specific binding) to the signal from the ligand-coated wells (specific binding). The optimal condition is the one that provides the highest signal-to-noise ratio.
Data Presentation
Table 1: Recommended Reaction Conditions for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis.[2] |
| Buffer | PBS, HEPES, Borate | Must be free of primary amines (e.g., Tris, glycine).[1][11] |
| Temperature | 4°C to 37°C | 4°C for sensitive biomolecules (overnight); Room Temperature (20-25°C) or 37°C for faster reactions (30 min - 4 hours).[2][11] |
| Molar Excess of PFP Ester | 2:1 to 20:1 (ester:amine) | Optimal ratio is empirical and depends on the protein and desired degree of labeling.[2][4] |
| Organic Solvent | Anhydrous DMSO or DMF | Use minimal volume; final concentration should ideally be <10%.[1][19] |
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Logical relationships in troubleshooting non-specific binding.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. confluore.com [confluore.com]
- 14. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 15. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Diketone-PEG4-PFP Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diketone-PEG4-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Diketone-PEG4-PFP (Pentafluorophenyl) ester is a chemical labeling reagent. It contains a diketone functional group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a PFP ester reactive group. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. This makes them valuable tools for bioconjugation, such as labeling proteins, peptides, or other biomolecules.[1][2]
Q2: How should I store this compound?
This compound is sensitive to moisture. For long-term stability, it is crucial to store it at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[1][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2][3]
Q3: Can I prepare stock solutions of this compound in DMSO or DMF?
It is strongly advised to prepare solutions of PFP esters immediately before use.[1][2] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not recommended. The ester can degrade over time into a non-reactive carboxylic acid, which will lead to failed conjugation reactions.
Q4: What are the recommended solvents for dissolving this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[1][2] It is critical to use anhydrous solvents to minimize hydrolysis of the PFP ester.
Q5: What is the optimal pH for reacting this compound with amines?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[4] In this range, the amine is sufficiently deprotonated and reactive. At higher pH values, the rate of hydrolysis of the PFP ester increases significantly, which can reduce the efficiency of your conjugation reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Degraded PFP ester: The ester was improperly stored or exposed to moisture. | Always store the PFP ester at -20°C with a desiccant. It is good practice to test a new batch with a small-scale control reaction. |
| Hydrolysis of PFP ester: The solution was prepared in advance or the solvent contained water. | Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use.[1][2] | |
| Incorrect pH: The reaction buffer pH is too low, leading to protonated and unreactive amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling. | |
| Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[1][2] | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Reaction works initially but fails upon scale-up | Introduction of moisture: Larger scale reactions have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture. |
| Loss of product during workup | Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. |
| Inconsistent results | Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant. Qualify a new batch with a small-scale control reaction. |
Quantitative Data on PFP Ester Stability
| Active Ester | Solvent System | Half-life |
| PFP ester | Aqueous Acetonitrile | ~6 times more stable than NHS ester[6] |
| NHS ester | Aqueous Acetonitrile | Decomposed much more slowly than anhydride[6] |
The stability of active esters is also highly dependent on pH. The table below shows the effect of pH on the half-life of an NHS ester, which can be used as a general reference to understand the trend that PFP esters, although more stable, will also follow.
| pH | Half-life of NHS ester |
| 7.0 | Hours[7] |
| 8.0 | Minutes[7] |
| 8.5+ | Significantly increased rate of hydrolysis[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using this compound
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.[1][2][3]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[5]
Visual Guides
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Desired reaction vs. degradation pathway of PFP ester.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Diketone-PEG4-PFP Ester and NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of experimental biology and therapeutic innovation. The choice of labeling reagent is critical to the success of these endeavors, directly impacting the efficiency, specificity, and stability of the resulting bioconjugate. This guide provides an objective comparison of two amine-reactive labeling reagents: the emerging Diketone-PEG4-PFP ester and the widely used N-hydroxysuccinimide (NHS) ester.
Executive Summary
Both PFP (pentafluorophenyl) and NHS esters are effective reagents for labeling primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins, forming stable amide bonds. The key differentiator lies in their reactivity and stability. PFP esters exhibit significantly greater resistance to hydrolysis in aqueous solutions compared to NHS esters. This enhanced stability can lead to more efficient and reproducible labeling reactions, particularly at physiological pH and with valuable protein samples. While the PFP ester moiety of the this compound follows this principle, the diketone group presents an additional functionality, likely for secondary reactions or specific targeting, though detailed performance data on this specific combination is not widely available in peer-reviewed literature.
Performance Comparison: A Data-Driven Analysis
The selection of a labeling reagent is often a trade-off between reactivity, stability, and experimental convenience. The following tables summarize the key performance characteristics of PFP esters and NHS esters based on available experimental data.
Table 1: Chemical Reactivity and Stability
| Feature | This compound | NHS Ester |
| Target Functional Group | Primary and secondary amines | Primary amines |
| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester |
| Bond Formed | Stable amide bond | Stable amide bond |
| Hydrolytic Stability | Higher resistance to hydrolysis[1][2][3] | Susceptible to hydrolysis, especially at pH > 8[1] |
| Half-life in Aqueous Buffer | Generally longer than NHS esters | Hours at pH 7, minutes at pH 8.5[1] |
| Reaction Kinetics (Aminolysis) | Generally faster than NHS esters | Slower aminolysis compared to PFP esters |
Table 2: Reaction Conditions and Handling
| Feature | This compound | NHS Ester |
| Optimal Reaction pH | 7.2 - 9.0[3] | 7.2 - 8.5[4] |
| Recommended Solvent | Anhydrous DMSO or DMF[3] | Anhydrous DMSO or DMF |
| Storage | Moisture-sensitive; store at -20°C with desiccant[3] | Moisture-sensitive; store at -20°C with desiccant |
| Stock Solution Preparation | Prepare immediately before use[3] | Prepare immediately before use is recommended |
| Competing Reactions | Hydrolysis (at a slower rate)[1][2] | Hydrolysis is a major competing reaction[] |
Reaction Mechanisms
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution, where a primary amine from the protein attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of a leaving group.
Caption: Reaction of a PFP ester with a protein's primary amine.
References
Comparing PFP ester and TFP ester reactivity and stability
A Comparative Guide to PFP and TFP Ester Reactivity and Stability for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, solid-phase peptide synthesis, and the development of antibody-drug conjugates, the choice of an amine-reactive crosslinking agent is critical. Among the various options, pentafluorophenyl (PFP) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as highly effective alternatives to the more traditional N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of the reactivity and stability of PFP and TFP esters, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
Executive Summary
PFP esters generally exhibit superior performance compared to TFP esters in terms of both reactivity towards aminolysis and stability against hydrolysis. The strong electron-withdrawing nature of the five fluorine atoms in the PFP group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to faster and more efficient reactions.[1] While both PFP and TFP esters are significantly more stable in aqueous solutions than NHS esters, PFP esters tend to have a longer hydrolysis half-life, which is particularly advantageous when working with valuable biomolecules or in reactions requiring longer incubation times.[1][2]
Data Presentation: PFP vs. TFP Ester Performance
The following table summarizes the key performance differences between PFP and TFP esters based on available experimental data. For a broader context, data for NHS esters are also included.
| Parameter | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Hydrolysis Half-life | More stable than TFP and NHS esters.[3] Reported to be 3.0 times longer than NHS at pH 8.[1] | More stable than NHS esters.[4][5] At pH 10, TFP-terminated SAMs have a half-life of 385 minutes.[6] | Hours at pH ≤ 7, minutes at pH 8.[1][2] At pH 10, NHS-terminated SAMs have a half-life of 39 minutes.[6] |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)[1] | Data not readily available for direct comparison under identical conditions. | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene on a polymer brush platform)[1] |
| Reactivity | Slightly more reactive than TFP esters.[3] Significantly more reactive than NHS esters.[1] | Less reactive than PFP esters but generally comparable to or more reactive than NHS esters.[3] | Generally less reactive than PFP esters.[1] |
| Optimal pH for Conjugation | Slightly higher than NHS esters, typically in the range of 7.2-8.5.[2][7] | Similar to PFP esters, with an optimal pH range greater than 7.5.[2][8] | 7.0 - 8.5.[1] |
| Side Reactions | Minimal side reactions reported.[1] The byproduct, pentafluorophenol, is less nucleophilic than NHS.[3] | Data not readily available, but generally considered to have minimal side reactions. | Potential for ring-opening of the succinimide (B58015) ring, leading to unintended modifications.[1] |
Experimental Protocols
To facilitate a direct comparison of the performance of PFP and TFP esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and TFP esters in an aqueous buffer.
Materials:
-
PFP and TFP esters of the same carboxylic acid (e.g., biotin).
-
Aqueous buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5).
-
Organic solvent for stock solutions (e.g., dry, water-miscible DMSO or DMF).
-
HPLC system with a suitable column (e.g., C18).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare stock solutions of the PFP and TFP esters in the organic solvent.
-
Add a small aliquot of the stock solution to the aqueous buffer at a known concentration and temperature.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the quenching solution.
-
Analyze the samples by HPLC to determine the concentration of the remaining active ester.
-
Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[1]
Protocol 2: Comparative Analysis of Conjugation Efficiency
This protocol outlines a method to compare the conjugation efficiency of PFP and TFP esters with a model protein.
Materials:
-
PFP and TFP esters of a reporter molecule (e.g., a fluorophore or biotin).
-
A model protein (e.g., Bovine Serum Albumin, BSA) or a peptide with a single primary amine.
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
-
Method for quantifying the degree of labeling (e.g., spectrophotometry for a fluorophore or a HABA assay for biotin).
Procedure:
-
Prepare a solution of the protein or peptide in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).[1]
-
Prepare stock solutions of the PFP and TFP esters in a dry, water-miscible organic solvent.[1]
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.[1]
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.[1]
-
Quench the reactions by adding the quenching solution.[1]
-
Purify the conjugated protein/peptide from excess reagent and byproducts using SEC or dialysis.[1]
-
Determine the degree of labeling for each reaction condition.[1]
-
Compare the conjugation efficiency of the different active esters at various molar excesses.[1]
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for comparing the hydrolysis rates of PFP and TFP esters.
Caption: Workflow for comparing the conjugation efficiency of PFP and TFP esters.
Caption: Relationship between ester type and performance characteristics.
Conclusion
The selection between PFP and TFP esters will depend on the specific requirements of the application. However, the available evidence strongly suggests that PFP esters offer a significant advantage in terms of both stability against hydrolysis and reactivity towards amines.[1][3] This translates to more efficient reactions, potentially higher yields of the desired conjugate, and improved reproducibility, especially in aqueous environments commonly used for biomolecule modifications.[1] For applications where maximizing conjugation efficiency and minimizing reagent degradation are paramount, PFP esters represent a superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Moving Beyond Diketone-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of linker technologies for Proteolysis Targeting Chimeras (PROTACs), offering insights into performance, synthesis, and experimental considerations.
The field of targeted protein degradation has witnessed a surge in the development of PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. While Diketone-PEG4-PFP ester has been a useful tool for PROTAC synthesis, a diverse array of alternative linker chemistries now offers researchers a broader palette to optimize their protein degraders. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies.
The Evolving Landscape of PROTAC Linkers
The most prevalent alternatives to this compound fall into three main categories: flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, rigid heterocyclic linkers, and "clickable" linkers that allow for modular and efficient synthesis.[1][2] The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), solubility, and cell permeability of the final PROTAC molecule.
Quantitative Performance Comparison of Linker Types
Table 1: Comparison of Flexible vs. Rigid Linkers for CRBN-Mediated Degradation
| Linker Type | Linker Composition | Target | Cell Line | Degradation Performance | Reference |
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | [2] |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation | [2] |
Table 2: Performance of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | VHL | Not specified | CRPC | <1 | Not Reported | [3] |
| MZ1 | VHL | PEG | H661 | 8 | >90% at 100nM | [3] |
| ARV-825 | CRBN | Not specified | Burkitt's Lymphoma | <1 | Not Reported | [3] |
| dBET6 | CRBN | PEG | Jurkat | 18 | Not Reported | [4] |
| L134 (22a) | DCAF11 | Alkenyl oxindole | Not specified | 7.36 | >98% | [5] |
Table 3: Physicochemical Properties of Different Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG (e.g., this compound) | Hydrophilic, flexible | Improves solubility and cell permeability.[6] | Can be metabolically less stable.[7] |
| Alkyl | Hydrophobic, flexible | Synthetically accessible, can improve membrane permeability.[7] | Can decrease solubility.[7] |
| Piperazine/Piperidine | Rigid, can be protonated | Improves metabolic stability and solubility, constrains conformation.[] | Synthesis can be more complex. |
| Triazole ("Clickable") | Rigid, stable | Enables rapid and modular synthesis, metabolically stable.[7] | Can influence ternary complex geometry. |
Signaling Pathways and Experimental Workflows
The mechanism of action for a PROTAC is a well-defined signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and a general workflow for synthesizing and evaluating PROTACs with different linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
A Comparative Guide to the Characterization of Diketone-PEG4-PFP Ester Conjugates
The precise characterization of bifunctional crosslinkers like Diketone-PEG4-PFP ester is critical for successful bioconjugation in drug development and research.[1] These reagents, which combine a diketone group with an amine-reactive pentafluorophenyl (PFP) ester, are designed for specific and efficient labeling.[2][3] PFP esters, in particular, offer an advantage over more common N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis, leading to higher reaction efficiency.[3][4] This guide provides a comparative overview of analytical techniques for the characterization of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
HPLC is a powerful and widely adopted technique for assessing the purity, stability, and identity of reactive bioconjugation reagents.[5][6] For molecules like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.[7] It separates compounds based on their hydrophobicity, which is ideal for resolving the target molecule from starting materials, degradation products (such as the hydrolyzed ester), and other synthesis-related impurities.[8]
Key Performance Characteristics of RP-HPLC:
-
High Resolution: Capable of separating structurally similar compounds, ensuring accurate purity assessment.
-
Quantitative Accuracy: Provides precise quantification of the main peak and any impurities.
-
Reproducibility: Well-established methods deliver consistent results between runs and laboratories.
-
Versatility: Method parameters can be optimized for the specific properties of the analyte.[9]
Alternative Selectivity with PFP Stationary Phases:
While standard C18 columns are effective, HPLC columns with a pentafluorophenyl (PFP) stationary phase offer an alternative and sometimes superior selectivity for halogenated compounds like PFP esters.[10][11] These phases can provide unique retention mechanisms, improving the resolution of complex mixtures containing both fluorinated and non-fluorinated species.[11][12]
Comparison of Analytical Methods
While HPLC is a cornerstone for purity analysis, a multi-faceted approach using orthogonal techniques provides a more complete characterization. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are essential for confirming identity and structure.
| Technique | Primary Use Case | Strengths | Limitations |
| RP-HPLC | Purity assessment, stability studies, quantification.[5][13] | High resolution, quantitative, robust, reproducible.[6] | Does not provide definitive structural information on its own. |
| LC-MS | Identity confirmation, impurity identification, molecular weight determination.[5][14] | High sensitivity, provides molecular weight of parent compound and impurities, can be directly coupled with HPLC.[15] | Quantification can be more complex than with UV detection; response can vary between compounds. |
| NMR Spectroscopy | Definitive structural elucidation. | Provides detailed information about the molecular structure, confirming the presence of all functional groups (Diketone, PEG, PFP).[16] | Lower sensitivity than MS, requires higher sample concentration, not ideal for complex mixture analysis without separation. |
| UV-Vis Spectroscopy | Quick concentration check, presence of aromatic PFP group. | Simple, fast, non-destructive. | Low specificity, provides limited structural information.[5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol outlines a general method for analyzing the purity of this compound using a standard C18 column.
1. Sample Preparation:
- Prepare a stock solution of the this compound in a non-aqueous, polar organic solvent such as Acetonitrile or Dimethylformamide (DMF) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a final concentration of 0.1 mg/mL for analysis.
2. HPLC System & Conditions:
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
- Mobile Phase A: 0.1% Formic Acid in Water.[7]
- Mobile Phase B: 0.1% Acetonitrile.[7]
- Gradient Program:
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25.1-30 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 25 °C.
- Detection: UV absorbance at 254 nm or 260 nm (to detect the PFP aromatic system).
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
- The primary degradation product to monitor for is the hydrolyzed ester, which will typically appear as an earlier-eluting, more polar peak.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is for confirming the molecular weight of the target compound and identifying impurities.
1. Sample Preparation:
- Prepare the sample as described in the RP-HPLC protocol, ensuring the final concentration is suitable for MS detection (typically 1-10 µg/mL).
2. LC-MS System & Conditions:
- LC System: Use the same HPLC conditions as outlined in Protocol 1. The flow from the column is directed to the MS detector.
- Mass Spectrometer: An Electrospray Ionization (ESI) source is commonly used for this type of molecule.[14]
- Ionization Mode: Positive ion mode is typically suitable for detecting the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺.
- Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (MW = 647.59 g/mol )[17] and potential fragments or impurities (e.g., 100-1000 m/z).
3. Data Analysis:
- Extract the mass spectrum for the main chromatographic peak.
- Confirm that the observed mass corresponds to the theoretical mass of the this compound.
- Analyze the mass spectra of minor peaks to identify potential impurities or degradation products (e.g., the hydrolyzed form where the PFP group is replaced by a hydroxyl group).
Visualized Workflows
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logic diagram showing methods for complete characterization.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. PEG PFP ester | BroadPharm [broadpharm.com]
- 5. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfp Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eMolecules Broadpharm / this compound / 25mg / 445408971 / BP-24186 | Fisher Scientific [fishersci.com]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with Diketone-PEG4-PFP Ester
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in understanding their function, developing new therapeutics, and creating advanced diagnostic tools. Diketone-PEG4-PFP ester is a specialized chemical reagent designed for the targeted modification of lysine (B10760008) residues on proteins. This guide provides a comprehensive comparison of this compound with alternative protein modification reagents, supported by general experimental principles and mass spectrometry workflows.
Introduction to this compound
This compound is a heterobifunctional crosslinker with three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with the primary amines found on lysine residues and the N-terminus of proteins.[1][2] PFP esters are known for their higher stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and controlled protein labeling.[1][2]
-
Polyethylene Glycol (PEG) Linker (PEG4): A short, hydrophilic spacer that enhances the solubility of the reagent and the resulting modified protein.[3] This increased solubility can be advantageous for subsequent analysis by mass spectrometry, reducing sample aggregation and improving data quality.[4]
-
Diketone Moiety: This functional group is designed to react with specific lysine residues, particularly within the active site of catalytic antibodies, enabling targeted protein modification.[5][6]
The combination of these features makes this compound a potentially powerful tool for applications requiring specific and stable protein modification, such as in the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[7][8]
Comparison with Alternative Reagents
The selection of a protein modification reagent depends on the specific application, the target protein, and the desired outcome of the experiment. Here, we compare this compound to other commonly used lysine-reactive reagents.
| Feature | This compound | NHS Esters (e.g., BS3, Sulfo-SMCC) | Other PEGylated PFP Esters |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Pentafluorophenyl (PFP) Ester |
| Target Residue | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus |
| Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | 7.2 - 8.5 |
| Aqueous Stability | Higher stability, less prone to hydrolysis.[1][2] | Lower stability, readily hydrolyzes at higher pH.[9] | Higher stability, less prone to hydrolysis. |
| Selectivity | Potentially high, with the diketone moiety enabling targeting of specific lysines. PFP esters can also confer site-selectivity.[10][11] | Generally low, leading to heterogeneous labeling across multiple lysine residues.[9][11] | Can exhibit site-selectivity for certain proteins, such as antibodies.[10][11] |
| Solubility | Enhanced due to the PEG4 linker. | Variable; some are water-soluble (e.g., BS3), while others require organic co-solvents. | Enhanced due to the PEG linker. |
| Applications | Targeted protein modification, ADC development, PROTAC synthesis.[7][8] | General protein labeling, crosslinking studies, bioconjugation. | Protein labeling, bioconjugation, applications requiring enhanced solubility. |
Experimental Protocols
General Protocol for Protein Modification with this compound
-
Reagent Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but typically ranges from a 5 to 20-fold excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Remove excess, unreacted reagent using a desalting column, dialysis, or spin filtration.
-
Mass Spectrometry Analysis of Modified Proteins
-
Sample Preparation:
-
The purified, modified protein can be analyzed intact or digested with a protease (e.g., trypsin) for "bottom-up" analysis.
-
-
Intact Mass Analysis (Top-Down Proteomics):
-
Dilute the protein sample in a solution compatible with electrospray ionization (ESI), often containing acetonitrile (B52724) and formic acid.
-
Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.[12]
-
For PEGylated proteins, the addition of a charge-stripping agent like triethylamine (B128534) (TEA) to the solvent can help simplify the resulting mass spectrum.[13][14]
-
-
Peptide-Level Analysis (Bottom-Up Proteomics):
-
Denature, reduce, and alkylate the modified protein.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
-
Data Analysis:
-
For intact analysis, deconvolute the raw mass spectrum to determine the mass of the modified protein. The mass shift will indicate the number of attached this compound molecules.
-
For peptide analysis, use specialized software to search the MS/MS data against a protein sequence database to identify the modified peptides and pinpoint the exact lysine residues that have been labeled.[16]
-
Visualizing the Workflow
Caption: Experimental workflow for protein modification and mass spectrometry analysis.
Logical Relationship of Reagent Components
Caption: Functional components of this compound and their roles.
Conclusion
This compound offers a unique combination of features for the targeted modification of proteins. Its PFP ester group provides enhanced stability for amine-reactive labeling, while the PEG4 linker improves solubility. The diketone moiety presents an opportunity for highly specific targeting of lysine residues. While direct, quantitative comparisons with other reagents are not yet widely published, the chemical principles underlying its design suggest it is a valuable tool for researchers in proteomics and drug development. Careful optimization of reaction conditions and the use of high-resolution mass spectrometry are key to successfully employing this reagent and characterizing the resulting modified proteins.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. enovatia.com [enovatia.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. sciex.com [sciex.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Efficacy of Diketone-PEG4-PFP Ester in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide
In the rapidly evolving landscape of targeted cancer therapy, the linker molecule connecting the antibody to the cytotoxic payload in an Antibody-Drug Conjugate (ADC) is a critical determinant of both efficacy and safety. Among the diverse array of linker technologies, the Diketone-PEG4-PFP ester has emerged as a promising tool for ADC development. This guide provides an objective comparison of the this compound with other commonly used linkers, supported by a conceptual framework based on its constituent components, and outlines relevant experimental protocols for evaluation.
Introduction to this compound
The this compound is a heterobifunctional linker that incorporates three key chemical moieties: a diketone group for conjugation to specific amino acid residues on the antibody, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for reaction with the drug payload. This design offers a unique combination of properties aimed at enhancing the therapeutic index of ADCs. The diketone functional group can react with lysine (B10760008) residues on the antibody, potentially offering a degree of site-selectivity.[1][2] The PEG4 spacer is a hydrophilic component known to improve the solubility and pharmacokinetic profile of ADCs, while reducing aggregation and immunogenicity.[3][4][5] The PFP ester provides a stable and efficient means of attaching the linker to amine-containing payloads.[6][7]
Comparative Analysis of Linker Technologies
The performance of an ADC is intricately linked to the stability of the linker in circulation and its ability to efficiently release the payload at the tumor site.[8] Linkers are broadly categorized as cleavable or non-cleavable.[8][9] The this compound is generally considered a non-cleavable linker, as the amide bond formed with the payload is highly stable.[10]
| Linker Type | Mechanism of Action & Key Features | Advantages | Disadvantages | Representative Examples |
| This compound | Non-cleavable. Forms a stable covalent bond with lysine residues on the antibody and an amide bond with the payload. The PEG spacer enhances hydrophilicity.[1][2][3] | High plasma stability, potentially reducing off-target toxicity.[11] Improved pharmacokinetics and solubility due to the PEG spacer.[4][5] | Payload is released after complete degradation of the antibody in the lysosome, which may result in a less potent "active metabolite" (payload with attached linker and amino acid).[8] | Not yet used in an approved ADC, but is available commercially for research.[12][13] |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable. Reacts with lysine residues on the antibody and cysteine residues on the payload (or vice-versa). | High plasma stability, leading to a favorable safety profile.[8] | Can increase the hydrophobicity of the ADC, potentially leading to aggregation.[8] The released payload is modified with the linker and an amino acid. | Ado-trastuzumab emtansine (Kadcyla®)[8] |
| Hydrazone | Cleavable (pH-sensitive). Stable at neutral pH but hydrolyzes in the acidic environment of endosomes and lysosomes to release the payload.[11][14][15] | Targeted payload release in the acidic tumor microenvironment or intracellular compartments.[16] | Can be unstable in circulation, leading to premature drug release and off-target toxicity.[8] | Gemtuzumab ozogamicin (B1678132) (Mylotarg®)[9] |
| Val-Cit-PABC | Cleavable (enzyme-sensitive). Contains a dipeptide (Val-Cit) that is cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[9][17] The PABC spacer self-immolates to release the unmodified payload.[15] | High stability in circulation and efficient, specific release of the payload inside target cells.[14] The "bystander effect" is possible if the released payload is membrane-permeable.[14] | Efficacy can be dependent on the level of protease expression in the tumor. | Brentuximab vedotin (Adcetris®)[8] |
| Disulfide | Cleavable (reduction-sensitive). Stable in the oxidizing environment of the bloodstream but is cleaved in the reducing intracellular environment where glutathione (B108866) concentrations are high.[9][17] | Targeted release within the cell. | Can exhibit instability in plasma, especially with hindered disulfide bonds designed to increase stability.[9] | Inotuzumab ozogamicin (Besponsa®)[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADCs developed with different linkers. Below are generalized protocols for key experiments.
ADC Conjugation Protocol
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Linker-Payload Conjugation: Dissolve the this compound and the amine-containing payload in anhydrous DMSO. Add a non-nucleophilic base (e.g., DIEA) and stir the reaction at room temperature for 2-4 hours to form the diketone-PEG4-payload intermediate.
-
Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer (borate buffer, pH 8.5).
-
ADC Reaction: Add the diketone-PEG4-payload intermediate to the mAb solution at a specific molar ratio. Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4-16 hours).
-
Purification: Purify the resulting ADC from unconjugated payload, linker, and antibody using size-exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC constructs and unconjugated payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the free payload. Add the dilutions to the cells and incubate for a period that allows for internalization and payload release (e.g., 72-96 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance to determine the percentage of viable cells relative to untreated controls. Plot the dose-response curves and calculate the IC50 values using appropriate software.
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC involves binding to a target antigen on the cancer cell surface, followed by internalization.[17][18] For an ADC utilizing a non-cleavable linker like the this compound, the entire ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the antibody is degraded by proteases, releasing the cytotoxic payload which is still attached to the linker and a lysine residue. This payload-linker-amino acid complex then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis.
Conclusion
The this compound represents a sophisticated linker technology that leverages the benefits of PEGylation and stable, non-cleavable conjugation chemistry. Its high stability in circulation is a significant advantage for minimizing off-target toxicity. However, the nature of its payload release, which is dependent on antibody catabolism, may affect the ultimate potency of the cytotoxic agent. The choice of linker is context-dependent, and the ideal selection will vary based on the antibody, payload, and target antigen. Further empirical data from direct comparative studies are needed to fully elucidate the performance of the this compound relative to other established linkers in a clinical setting.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DBCO-PEG4-PFP ester | BroadPharm [broadpharm.com]
- 7. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 10. Diketone-PEG11-PFP ester - Creative Biolabs [creative-biolabs.com]
- 11. purepeg.com [purepeg.com]
- 12. Diketone-PEG11-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purepeg.com [purepeg.com]
- 17. What are ADC Linkers? | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Validating Protein Modification by Diketone-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays to validate the modification of proteins using Diketone-PEG4-PFP ester. It details experimental protocols, presents data in a comparative format, and offers insights into alternative protein modification strategies.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for protein modification. It features two distinct reactive moieties:
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[1][2]
-
1,3-Diketone: This moiety can react with the primary amine of a lysine residue to form a stable enamine linkage. This reaction is analogous to the Paal-Knorr synthesis, which involves the reaction of a dicarbonyl compound with a primary amine to form a heterocyclic ring, in this case, leading to a stable covalent bond.
The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility and bioavailability of the modified protein. This reagent is particularly relevant in the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over linker chemistry is crucial.
Experimental Validation of Protein Modification
Validating the successful and specific modification of a target protein by this compound requires a multi-faceted approach. Below are key experimental assays to confirm the covalent attachment and assess its impact on protein function.
Confirmation of Covalent Modification
a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This is the most straightforward initial assessment to visualize the increase in molecular weight of the target protein upon conjugation with the this compound.
Experimental Protocol:
-
Reaction Setup: Incubate the target protein with varying molar ratios of this compound (e.g., 1:1, 1:5, 1:10 protein-to-reagent) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl.
-
Sample Preparation: Mix the reaction samples with SDS-PAGE loading buffer containing a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Electrophoresis: Run the samples on a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weight shift.
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
Data Presentation:
| Sample | Molar Ratio (Protein:Reagent) | Observed Molecular Weight (kDa) |
| Unmodified Protein | - | X |
| Modified Protein | 1:1 | X + Δ |
| Modified Protein | 1:5 | X + nΔ |
| Modified Protein | 1:10 | X + mΔ |
(Δ represents the molecular weight of the this compound)
b) Mass Spectrometry (MS)
Mass spectrometry provides definitive evidence of modification by precisely measuring the mass of the intact protein or its digested peptides.
Experimental Protocol:
-
Sample Preparation: Prepare the modified protein sample as described for SDS-PAGE. For peptide mapping, digest the modified protein with a sequence-specific protease (e.g., trypsin).
-
Intact Mass Analysis: Analyze the intact protein using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the overall mass shift.
-
Peptide Mapping (LC-MS/MS): Separate the tryptic peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS). This will identify the specific lysine residues that have been modified by the this compound.
Data Presentation:
| Analysis Type | Expected Mass Shift (Da) | Modified Residues Identified |
| Intact Mass | + [MW of this compound] | N/A |
| Peptide Mapping | + [MW of this compound] on specific peptide fragments | e.g., K123, K145 |
Workflow for Protein Modification and Initial Validation
Caption: Workflow for protein modification and initial validation.
Functional Assays to Assess the Impact of Modification
Modification with any chemical entity has the potential to alter the structure and function of a protein. The following assays are crucial for evaluating these changes.
a) Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
DSF, or thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A change in the melting temperature (Tm) upon modification can indicate an alteration in protein stability.
Experimental Protocol:
-
Sample Preparation: Prepare the unmodified and modified proteins at the same concentration in a suitable buffer.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve and determine the Tm.
Data Presentation:
| Protein Sample | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) |
| Unmodified Protein | T_unmodified | - |
| Modified Protein | T_modified | T_modified - T_unmodified |
b) Protease Susceptibility Assay (Limited Proteolysis)
Changes in protein conformation upon modification can alter the accessibility of protease cleavage sites. Limited proteolysis can probe these conformational changes.
Experimental Protocol:
-
Reaction Setup: Incubate both unmodified and modified proteins with a low concentration of a specific protease (e.g., trypsin, chymotrypsin) for various time points.
-
Quenching: Stop the digestion at each time point by adding a protease inhibitor.
-
Analysis: Analyze the digested samples by SDS-PAGE to observe the fragmentation patterns over time. A change in the rate of digestion or the pattern of fragments indicates a conformational change.
Data Presentation:
| Time (min) | Unmodified Protein (Band Intensity %) | Modified Protein (Band Intensity %) |
| 0 | 100 | 100 |
| 5 | 80 | 90 |
| 15 | 50 | 75 |
| 30 | 20 | 50 |
| 60 | 5 | 25 |
Logical Flow of Functional Assays
Caption: Logical flow for assessing the functional impact of modification.
Comparison with Alternative Protein Modification Reagents
The choice of a crosslinker depends on the specific application and desired properties of the modified protein. Here, we compare this compound with other common amine-reactive reagents.
| Feature | This compound | NHS-PEG4-Ester | Maleimide-PEG4-NHS Ester | Azido-PEG4-NHS Ester (for Click Chemistry) |
| Primary Target | Lysine (ε-amino), N-terminus | Lysine (ε-amino), N-terminus | Lysine (ε-amino), N-terminus & Cysteine (thiol) | Lysine (ε-amino), N-terminus |
| Chemistry | Amide bond & Enamine formation | Amide bond formation | Amide bond & Thioether bond | Amide bond, followed by Cu-catalyzed or strain-promoted alkyne-azide cycloaddition |
| Reaction pH | ~7.4 for PFP ester | 7.0 - 8.5 | 7.0 - 8.5 (amine), 6.5 - 7.5 (thiol) | 7.0 - 8.5 (amine), Neutral for click reaction |
| Stability of Linkage | Stable amide and enamine | Stable amide | Stable amide and thioether | Stable amide and triazole |
| Key Advantage | Dual reactivity for potential site-selectivity or further conjugation. PFP ester is more stable to hydrolysis than NHS ester. | Well-established chemistry. | Allows for conjugation to both amines and thiols. | Enables bio-orthogonal labeling for subsequent specific modifications. |
| Potential Drawback | The reactivity of the diketone with specific lysines can be context-dependent. | NHS esters can be prone to hydrolysis in aqueous buffers. | Requires a free cysteine, which may not be available or may disrupt disulfide bonds. | Two-step reaction process. Potential for copper cytotoxicity in some applications. |
Signaling Pathway Illustration: A Potential Application
Protein modification can be used to modulate signaling pathways. For example, a modified antibody could be used to deliver a drug that inhibits a key kinase in a cancer-related pathway.
Caption: Example of a modified antibody inhibiting the MAPK signaling pathway.
Conclusion
The validation of protein modification by this compound requires a combination of analytical techniques to confirm covalent attachment and functional assays to assess the impact on the protein's properties. SDS-PAGE and mass spectrometry are essential for initial confirmation, while DSF and limited proteolysis provide insights into structural and stability changes. The choice of this reagent over alternatives depends on the specific requirements of the application, with its dual reactivity offering unique possibilities for protein engineering and therapeutic development. Careful and thorough validation is paramount to ensure the desired outcome of the modification process.
References
A Comparative Analysis of Hydrophilic Spacers in Bioconjugation: A Guide for Researchers
The strategic selection of a linker is a critical determinant of the efficacy, safety, and overall performance of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).[1] Hydrophilic spacers have gained significant attention for their ability to improve the physicochemical and pharmacological properties of these complex molecules.[1] By mitigating the challenges posed by hydrophobic payloads, these linkers enhance solubility, stability, and pharmacokinetic profiles, ultimately contributing to a wider therapeutic window.[1][2]
This guide provides a comparative analysis of common hydrophilic spacers used in bioconjugation, supported by experimental data, to inform rational design and optimization for researchers, scientists, and drug development professionals.
Comparative Performance of Hydrophilic Spacers
The choice of a hydrophilic spacer can significantly impact the properties of a bioconjugate. While Poly(ethylene glycol) (PEG) has been the historical gold standard, several alternatives have emerged to address its limitations, such as potential immunogenicity.[3][4]
Table 1: General Properties of Common Hydrophilic Spacers
| Spacer Type | Key Advantages | Potential Disadvantages | Key Applications |
| Poly(ethylene glycol) (PEG) | Highly hydrophilic, improves solubility, enhances stability, reduces aggregation, and can prolong circulation half-life.[1][5][6] Tunable lengths allow for precise spatial control.[5] | Potential for immunogenicity due to pre-existing anti-PEG antibodies.[3] Not biodegradable, raising concerns about long-term accumulation.[3] | Antibody-Drug Conjugates (ADCs), peptide modifications, drug delivery systems.[4][6] |
| Polysarcosine (PSAR) | "Stealth" properties comparable to PEG, excellent hydrophilicity, non-immunogenic, and biodegradable.[3][7] Can enable higher drug-to-antibody ratios (DAR) without aggregation.[7] | Less established in clinical applications compared to PEG. | High-DAR ADCs, shielding hydrophobic payloads.[7] |
| Polypeptides | Biodegradable, non-toxic, and can be designed with specific properties.[3] Sequences like (Gly-Ser)n create flexible and hydrophilic linkers.[3] | Can be more complex to synthesize than synthetic polymers. Potential for enzymatic degradation if sequences are not optimized. | ADCs, therapeutic protein modification.[3] |
| Sulfonate-based Spacers | Introduce a negative charge, significantly increasing hydrophilicity.[7][8][9] | The charged nature may alter the isoelectric point and overall interactions of the bioconjugate. | Conjugation of highly hydrophobic payloads.[9] |
| Glutamate-based Spacers | Hydrophilic and negatively charged.[10] Can reduce non-specific uptake in organs like the liver.[10][11][12] | May influence the internalization rate of the conjugate.[12] | Affibody-drug conjugates (AffiDCs), reducing hepatotoxicity.[10][11] |
| Polar Sulfamide Spacers | Short, polar spacers that can improve conjugation efficiency, stability, and the therapeutic index of ADCs.[13] | A newer technology with less long-term data compared to PEG. | Site-specific ADCs, conjugation of highly hydrophobic payloads.[13] |
Quantitative Performance Data
The following tables summarize experimental data from comparative studies, highlighting the impact of different hydrophilic spacers on bioconjugate performance.
Table 2: In Vivo Comparison of Glutamate (B1630785) Spacers on HER2-Targeting Affibody-DM1 Conjugates
A study investigating the effect of adding hydrophilic glutamate spacers to an Affibody-drug conjugate (AffiDC) demonstrated a significant reduction in liver accumulation while preserving tumor uptake.[10][12]
| Conjugate | Spacer | Liver Accumulation (%ID/g at 4h post-injection) | Tumor Accumulation (%ID/g at 4h post-injection) |
| (ZHER2:2891)2-ABD-MC-DM1 | None | ~19 | ~12 |
| (ZHER2:2891)2-ABD-E3-MC-DM1 | Tri-glutamate (E3) | ~13 | ~12 |
| (ZHER2:2891)2-ABD-E6-MC-DM1 | Hexa-glutamate (E6) | ~13 | ~11 |
%ID/g = percentage of injected dose per gram of tissue. Data is approximated from figures in the cited source.[12]
The results show that the addition of either a tri-glutamate or hexa-glutamate spacer reduced liver accumulation by nearly 1.5-fold compared to the conjugate with no hydrophilic spacer.[12]
Table 3: Comparative In Vitro Cytotoxicity of Maytansinoid ADCs with Different Linkers
A study comparing hydrophilic linkers to the more hydrophobic SMCC linker for antibody-maytansinoid conjugates showed that hydrophilic linkers could improve the therapeutic window.[9]
| Cell Line | Linker Type | IC50 (Antigen-Positive Cells) | IC50 (Antigen-Negative Cells) | Selectivity Window |
| A-375 (Ag+) vs. Namalwa (Ag-) | Hydrophilic (Sulfonate-based) | 0.03 nM | 10 nM | ~333x |
| A-375 (Ag+) vs. Namalwa (Ag-) | Hydrophobic (SMCC) | 0.03 nM | 3 nM | ~100x |
IC50 = half maximal inhibitory concentration. Data is representative of trends discussed in the cited source.[9]
The use of a hydrophilic linker resulted in lower cytotoxicity against antigen-negative cells, thereby widening the in vitro selectivity and therapeutic window.[9]
Visualizing Key Processes in Bioconjugation
Understanding the mechanism and experimental workflows is crucial for developing effective bioconjugates.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[1]
Caption: Decision tree for selecting a hydrophilic spacer in ADC design.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the comparative evaluation of bioconjugates.
ADC Synthesis and Characterization
This protocol outlines the general steps for creating an ADC via cysteine conjugation.
-
Antibody Reduction: The antibody is partially reduced to free up thiol groups in the hinge region. This is typically done using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Linker-Payload Activation: The hydrophilic linker-payload construct, containing a thiol-reactive group (e.g., maleimide), is prepared and dissolved in a suitable solvent.[8]
-
Conjugation Reaction: The activated linker-payload is added to the reduced antibody solution and incubated to allow the formation of a stable covalent bond between the linker and the antibody's free thiol groups.[14]
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reagents, often using size-exclusion chromatography (SEC) or dialysis.
-
Characterization and DAR Determination: The final ADC product is characterized. The drug-to-antibody ratio (DAR) is a critical parameter and can be determined using methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload).
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[3]
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Immunocompromised mice are inoculated with human cancer cells to establish tumor xenografts.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[14]
-
Treatment: Once tumors reach the target size, mice are randomized into treatment groups and administered the ADC, vehicle control, or other control articles via intravenous injection.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[1][14] Body weight is monitored as an indicator of toxicity.[1]
-
Efficacy Evaluation: The study is concluded when tumors in the control group reach a predetermined endpoint. Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the ADC-treated groups to the control group.[1]
Caption: Experimental workflow for preclinical evaluation of an ADC.
Conclusion
The incorporation of hydrophilic spacers represents a significant advancement in bioconjugation, particularly for complex therapeutics like ADCs.[1] By improving solubility and pharmacokinetics, these linkers enable the use of potent, hydrophobic payloads and can allow for higher drug loading without inducing aggregation.[1][7] While PEG remains a versatile and widely used spacer, alternatives such as polysarcosine and polypeptide-based linkers offer compelling advantages, including improved biocompatibility and reduced immunogenicity.[3] The experimental data clearly demonstrates that a rational selection of the hydrophilic spacer, tailored to the specific antibody and payload, is essential for optimizing the therapeutic index and achieving superior clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Incorporation of a Hydrophilic Spacer Reduces Hepatic Uptake of HER2-Targeting Affibody–DM1 Drug Conjugates | MDPI [mdpi.com]
- 13. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Amine-Reactive Crosslinkers for Biological Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for the success of experiments aimed at elucidating protein interactions, developing antibody-drug conjugates (ADCs), and functionalizing biomaterials. Amine-reactive crosslinkers, which primarily target the abundant primary amines on protein surfaces, are a cornerstone of bioconjugation chemistry. This guide provides an objective comparison of common amine-reactive crosslinkers, supported by quantitative data and detailed experimental protocols to aid in the selection and application of these critical reagents.
Introduction to Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are molecules that contain at least two reactive groups capable of forming covalent bonds with primary amines (-NH2), which are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[1][2] This reactivity makes them ideal for a wide range of applications, including stabilizing protein-protein interactions for structural studies, conjugating drugs to antibodies for targeted therapy, and immobilizing proteins on surfaces for diagnostic assays.[3]
The most prevalent classes of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters, imidoesters, and, to a lesser extent, hydroxymethylphosphines. The choice of crosslinker depends on several factors, including the desired spacer arm length, cleavability, water solubility, and cell membrane permeability.
Comparison of Common Amine-Reactive Crosslinkers
The selection of a suitable crosslinker is critical for experimental success. The following tables provide a quantitative comparison of commonly used homobifunctional and heterobifunctional amine-reactive crosslinkers.
Homobifunctional Amine-Reactive Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a one-step reaction to crosslink molecules containing the same functional group.
| Crosslinker | Full Name | Spacer Arm (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Reactive Toward |
| DSS | Disuccinimidyl suberate (B1241622) | 11.4 | No | No | Yes | Primary Amines |
| DSG | Disuccinimidyl glutarate | 7.7 | No | No | Yes | Primary Amines |
| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | No | Yes | No | Primary Amines |
| BSOCOES | Bis(2-[succinimidooxycarbonyloxy]ethyl) sulfone | 13.3 | Yes (Base) | No | Yes | Primary Amines |
| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidylsuccinate) | 16.1 | Yes (Hydroxylamine) | Yes | No | Primary Amines |
| DTBP | Dithiobis(propionimidate) | 11.9 | Yes (Reducing agents) | Yes | No | Primary Amines |
Heterobifunctional Amine-Reactive Crosslinkers
Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step conjugations and minimizing unwanted polymerization.
| Crosslinker | Full Name | Spacer Arm (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Reactive Toward |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | No | Yes | Amine, Sulfhydryl |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | Yes | No | Amine, Sulfhydryl |
| SDA | N-Succinimidyl-4,4'-azipentanoate | 13.5 | No | No | Yes | Amine, Photoreactive |
| Sulfo-SDA | Sulfosuccinimidyl-4,4'-azipentanoate | 13.5 | No | Yes | No | Amine, Photoreactive |
Key Experimental Protocols
The following are detailed protocols for common applications of amine-reactive crosslinkers. Optimization for specific proteins and applications is often necessary.
Protocol 1: Protein-Protein Interaction Study using DSS
This protocol is designed to identify and stabilize protein-protein interactions within a purified protein complex.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).
-
Disuccinimidyl suberate (DSS).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration.
-
Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DSS in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify the crosslinked products.
Experimental workflow for protein-protein crosslinking using DSS.
Protocol 2: Antibody-Drug Conjugation using SMCC
This two-step protocol describes the conjugation of a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
-
Anhydrous DMSO or DMF.
-
Thiol-containing drug.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Activation: a. Dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM. b. Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. c. Incubate for 1-2 hours at room temperature. d. Remove excess SMCC by gel filtration or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Drug Conjugation: a. Dissolve the thiol-containing drug in a compatible solvent. b. Add the drug solution to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of drug over available maleimide (B117702) groups is recommended. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or other suitable methods to remove unconjugated drug and other byproducts.
Two-step workflow for antibody-drug conjugation using SMCC.
Protocol 3: Cell Surface Protein Labeling with Sulfo-NHS Esters
This protocol is for labeling proteins on the surface of living cells using a membrane-impermeable Sulfo-NHS ester.
Materials:
-
Cultured cells.
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Sulfo-NHS-LC-Biotin or other Sulfo-NHS ester labeling reagent.
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS).
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.
-
Labeling Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester in PBS to the desired concentration (e.g., 0.25-1 mg/mL).
-
Labeling Reaction: Resuspend the cells in the Sulfo-NHS ester solution and incubate for 30 minutes at 4°C with gentle mixing.
-
Quenching: Wash the cells once with quenching solution and then incubate in quenching solution for 10-15 minutes at 4°C to stop the reaction.
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching solution.
-
Downstream Processing: The labeled cells are now ready for lysis and subsequent analysis, such as affinity purification of biotinylated proteins.
Application in Signaling Pathway Analysis: EGFR Signaling
Amine-reactive crosslinkers are invaluable tools for studying protein-protein interactions within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, crosslinking can be used to capture the transient interactions between EGFR and its downstream effectors upon ligand binding.[4][5]
Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc.[6] These adaptors, in turn, recruit other signaling molecules such as Sos1, leading to the activation of the Ras-MAPK and PI3K-Akt pathways.[6] Using a membrane-impermeable crosslinker like BS3, researchers can stabilize these interactions on the cell surface and in the initial endosomal compartments, allowing for their identification by immunoprecipitation and mass spectrometry.
Simplified EGFR signaling pathway highlighting key protein interactions.
Conclusion
The judicious selection and application of amine-reactive crosslinkers are fundamental to a wide array of biological and biomedical research. This guide provides a comparative framework and practical protocols to assist researchers in navigating the diverse landscape of these powerful chemical tools. By understanding the specific properties and reaction conditions of different crosslinkers, scientists can more effectively design and execute experiments to unravel complex biological processes and develop novel therapeutics.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genesispub.org [genesispub.org]
PFP Esters: A Superior Alternative for Bioconjugation in Aqueous Media
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagent for modifying primary amines. However, their application in aqueous environments is often hampered by their susceptibility to hydrolysis. This guide provides a comprehensive comparison of pentafluorophenyl (PFP) esters and NHS esters, highlighting the significant advantages of PFP esters for bioconjugation in aqueous media, supported by experimental data and detailed protocols.
Enhanced Stability and Efficiency of PFP Esters
The primary advantage of PFP esters lies in their increased stability in aqueous solutions compared to NHS esters.[1][2][3][4] The electron-withdrawing nature of the pentafluorophenyl group makes the ester less prone to hydrolysis, a competing reaction that inactivates the reagent and reduces conjugation efficiency.[5] This enhanced stability translates to more reliable and reproducible bioconjugation outcomes, especially when working with precious biomolecules or in prolonged reactions.
Key Performance Characteristics: PFP Ester vs. NHS Ester
| Feature | PFP Ester | NHS Ester | Advantage of PFP Ester |
| Hydrolytic Stability | High resistance to hydrolysis in aqueous media.[1][3][4] | Prone to rapid hydrolysis, especially at neutral to alkaline pH.[1][5] | Higher reaction efficiency and reproducibility. |
| Reaction Kinetics | Favorable reaction rates with primary amines. | Generally reactive with primary amines. | More efficient conjugation with less reagent required. |
| Byproduct Interference | Pentafluorophenol (PFP) is a less nucleophilic byproduct. | N-hydroxysuccinimide (NHS) can be nucleophilic and potentially cause side reactions. | Cleaner reaction profile with fewer side products. |
| Selectivity | Can exhibit preferential reactivity with certain lysine (B10760008) residues. | Generally reacts with accessible primary amines. | Potential for more homogeneous and site-specific bioconjugates. |
| Optimal pH Range | Typically pH 7.2 - 8.5. | Typically pH 7.0 - 8.5.[2] | Broadly compatible with common biological buffers. |
Quantitative Comparison of Stability and Reactivity
While direct side-by-side comparisons of the same molecule activated by both PFP and NHS esters are limited in published literature, the available data consistently demonstrates the superior stability of PFP esters.
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester | Conditions | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | ~140 hours | [6] |
| NHS Ester | Aqueous Acetonitrile | Fully decomposed within 15 minutes | [6] |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours | [7] |
| NHS Ester | pH 8.0, RT | 210 minutes | [5] |
| NHS Ester | pH 8.5, RT | 180 minutes | [5] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [7] |
| NHS Ester | pH 9.0, RT | 125 minutes | [5] |
Note: The data is compiled from different studies and should be used for comparative illustration.
Table 2: Comparative Aminolysis Reaction Rates
| Polymer Platform | Amine Substrate | Pseudo-first-order rate constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ |
This data indicates a significantly faster reaction rate for the PFP-based system, highlighting its higher reactivity towards amines.
Visualizing the Bioconjugation Process
To better understand the chemical processes involved, the following diagrams illustrate the bioconjugation workflow and the competing hydrolysis reaction.
Caption: General workflow for bioconjugation using PFP esters in aqueous media.
Caption: Competing pathways of aminolysis and hydrolysis for active esters in aqueous media.
Experimental Protocols
The following protocols provide a framework for comparing the performance of PFP and NHS esters in your own laboratory setting.
Protocol 1: Determination of Active Ester Hydrolysis Rate by HPLC
Objective: To quantitatively compare the hydrolytic stability of a PFP ester and an NHS ester of the same molecule in an aqueous buffer.
Materials:
-
PFP ester and NHS ester of the target molecule (e.g., Biotin-PFP and Biotin-NHS)
-
Anhydrous DMSO or DMF
-
Amine-free aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4 and pH 8.5)
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: In separate vials, dilute each stock solution 1:100 into the aqueous buffer at the desired pH (e.g., 7.4 and 8.5) to a final concentration of 100 µM. Start a timer immediately.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Use a suitable gradient of water/0.1% TFA and ACN/0.1% TFA to separate the active ester from the hydrolyzed carboxylic acid.
-
-
Data Analysis:
-
Monitor the peak area of the active ester at each time point.
-
Calculate the percentage of the remaining active ester relative to the t=0 sample.
-
Plot the natural logarithm of the concentration of the active ester versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
Protocol 2: Comparative Protein Labeling Efficiency
Objective: To compare the efficiency of a PFP ester and an NHS ester for labeling a model protein.
Materials:
-
Model protein (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
PFP ester and NHS ester of a reporter molecule (e.g., a fluorescent dye).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
-
Method for determining the degree of labeling (DOL), such as UV-Vis spectrophotometry or mass spectrometry.
Procedure:
-
Prepare Reagent Solutions: Immediately before use, prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
In separate tubes, add a defined molar excess (e.g., 10-fold) of the PFP ester or NHS ester stock solution to the protein solution.
-
Incubate the reactions at room temperature for a set period (e.g., 1 hour).
-
-
Quench Reaction: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Remove unreacted ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Determine Degree of Labeling (DOL):
-
Measure the protein concentration (e.g., at 280 nm).
-
Measure the concentration of the conjugated reporter molecule (e.g., at its absorbance maximum).
-
Calculate the DOL as the molar ratio of the reporter molecule to the protein.
-
Compare the DOL achieved with the PFP ester versus the NHS ester under identical conditions.
-
Conclusion
The superior hydrolytic stability of PFP esters makes them a more robust and efficient choice for bioconjugation in aqueous media compared to traditional NHS esters. This increased stability leads to higher yields, better reproducibility, and the potential for creating more homogeneous bioconjugates. For researchers seeking to optimize their labeling protocols and achieve more reliable results, PFP esters represent a significant advancement in bioconjugation chemistry.
References
Safety Operating Guide
Proper Disposal of Diketone-PEG4-PFP Ester: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling Diketone-PEG4-PFP ester must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound may not classify the compound as hazardous, the presence of a pentafluorophenyl (PFP) group warrants special consideration due to the persistence of fluorinated compounds in the environment.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to prevent accidental exposure.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile or other suitable chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Not generally required under normal handling conditions. Use a fume hood for handling large quantities or if dust is generated. |
In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[1]
-
Ingestion: Wash out the mouth with water.[1]
-
Inhalation: Move to fresh air.[1]
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of both solid this compound and solutions containing the compound.
Step 1: Neutralization of Reactive PFP Ester
The PFP ester moiety is reactive towards primary and secondary amines.[2][3] Before disposal, it is best practice to quench this reactivity to prevent unintended reactions in the waste stream.
-
For Unused Solid Reagent: If you have a small amount of expired or unused solid this compound, it is recommended to dissolve it in a suitable organic solvent such as DMSO or DMF first.[4]
-
For Reaction Solutions: This procedure is intended for the quenching of excess this compound remaining in a reaction mixture.
Neutralization Procedure:
-
In a designated chemical fume hood, add a solution of a primary amine (e.g., a 1M solution of Tris or glycine (B1666218) in an appropriate buffer, pH > 8) to the solution containing the this compound.
-
The amount of amine solution should be in molar excess relative to the amount of PFP ester.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete reaction and hydrolysis of the PFP ester.
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Waste Container: Use a clearly labeled, non-reactive, and sealable waste container. The label should include:
-
"Halogenated Organic Waste"
-
"Contains this compound (Quenched)"
-
The primary solvent(s)
-
Date of accumulation start
-
-
Transfer: Carefully transfer the quenched solution into the designated waste container.
-
Rinsing: Rinse any glassware that was in contact with the this compound with a small amount of the same solvent used in the reaction and add the rinsate to the waste container.
Step 3: Final Disposal
Due to the presence of the pentafluorophenyl group, which is a type of per- and polyfluoroalkyl substance (PFAS), special consideration must be given to the final disposal method to ensure complete destruction and prevent environmental contamination.
-
High-Temperature Incineration: The recommended disposal method for materials containing PFAS is high-temperature incineration.[5] This process is necessary to break the highly stable carbon-fluorine bonds.[5][6]
-
Engage a Certified Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified chemical waste disposal vendor. This vendor will be equipped to handle and transport the halogenated organic waste to a facility capable of high-temperature incineration.
-
Do Not Landfill: Landfilling of PFAS-containing materials is not recommended as it can lead to environmental contamination through leachate.[6]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Diketone-PEG4-PFP ester
For researchers, scientists, and drug development professionals, the proper handling of specialized reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Diketone-PEG4-PFP ester, a member of the pentafluorophenyl (PFP) ester family of compounds often used in bioconjugation and peptide synthesis.[1][2][3] While Safety Data Sheets (SDS) may classify this specific compound as not hazardous, the broader class of PFP esters and related peptide coupling agents are known to be potential sensitizers, necessitating careful handling.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against potential splashes of the chemical, which is in oil form.[4] |
| Face Shield | Recommended in situations with a higher risk of splashing, such as during transfers of larger volumes. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[5] For extended contact or handling of concentrated solutions, butyl rubber gloves or the use of double-gloving is recommended.[2] Always inspect gloves for any signs of degradation or punctures before use.[5] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
First Aid Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If symptoms such as respiratory irritation occur, seek medical attention.[4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
Spill Response:
In the event of a spill, ensure the area is well-ventilated, preferably within a chemical fume hood. Absorb the spill with an inert material, such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or water courses.[4]
Disposal Protocol:
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as special chemical waste. Disposal should be arranged through a licensed disposal company, in accordance with local, regional, and national regulations.[4]
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide: Select the Right Glove for Personal Protection - SHIELD Scientific [shieldscientific.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
